2-Methoxyethyl cyanoacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxyethyl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-9-4-5-10-6(8)2-3-7/h2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLKIEOMYXTGBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0038831 | |
| Record name | 2-Methoxyethyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0038831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Acetic acid, 2-cyano-, 2-methoxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10258-54-5 | |
| Record name | Acetic acid, 2-cyano-, 2-methoxyethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10258-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxyethyl cyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010258545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-cyano-, 2-methoxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxyethyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0038831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyethyl cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXYETHYL CYANOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT9YIO537F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxyethyl Cyanoacetate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxyethyl cyanoacetate (B8463686) is a valuable chemical intermediate widely utilized in the synthesis of a diverse range of organic compounds, including pharmaceuticals, adhesives, and other specialty chemicals. Its bifunctional nature, possessing both a nitrile and an ester group, allows for versatile reactivity in various chemical transformations. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2-methoxyethyl cyanoacetate, offering detailed experimental protocols and structured data to support researchers and professionals in its application.
Physicochemical Properties
This compound is a colorless to pale yellow liquid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₉NO₃ | [2][3] |
| Molecular Weight | 143.14 g/mol | [2][4][5] |
| CAS Number | 10258-54-5 | [2] |
| Appearance | Clear, colorless to pale yellow liquid | [1][6] |
| Boiling Point | 98-100 °C at 1 mmHg | [7][8] |
| Density | 1.127 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.434 | [7] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [7][9] |
| Solubility | Soluble in many organic solvents. | |
| Storage Temperature | Store below +30°C. | [8] |
Synthesis of this compound
The synthesis of this compound can be primarily achieved through two effective methods: the direct esterification of cyanoacetic acid with 2-methoxyethanol (B45455) and the transesterification of a lower alkyl cyanoacetate.
Method 1: Esterification of Cyanoacetic Acid
This is a common and straightforward method involving the reaction of cyanoacetic acid with 2-methoxyethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically driven to completion by removing the water formed during the reaction, often by azeotropic distillation.
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a heating mantle.
-
Reactant Charging: To the flask, add cyanoacetic acid (1.0 mol), 2-methoxyethanol (1.2 mol), and a catalytic amount of concentrated sulfuric acid (0.02 mol). A suitable solvent for azeotropic removal of water, such as toluene (B28343) or heptane, can also be added.
-
Reaction: The reaction mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap. The reaction progress is monitored by the amount of water collected and can be further analyzed by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete (typically when no more water is collected), the mixture is cooled to room temperature. The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Method 2: Transesterification
Transesterification offers an alternative route, particularly when a lower alkyl ester of cyanoacetic acid, such as ethyl cyanoacetate, is more readily available. This method involves the exchange of the alkoxy group of the starting ester with 2-methoxyethanol, typically in the presence of a suitable catalyst.
-
Apparatus Setup: A similar setup to the esterification reaction is used: a round-bottom flask with a magnetic stirrer, a distillation head, a condenser, and a heating mantle.
-
Reactant Charging: Ethyl cyanoacetate (1.0 mol) and an excess of 2-methoxyethanol (2.0-3.0 mol) are added to the reaction flask. A catalyst, such as sodium methoxide, titanium(IV) isopropoxide, or dibutyltin (B87310) oxide, is added in a catalytic amount.
-
Reaction: The mixture is heated to a temperature that allows for the distillation of the lower-boiling alcohol (ethanol in this case) formed during the transesterification. The removal of ethanol (B145695) drives the equilibrium towards the formation of the desired product. The reaction progress can be monitored by observing the amount of ethanol distilled and by GC analysis of the reaction mixture.
-
Work-up: Once the reaction is complete, the mixture is cooled. If a basic catalyst was used, it is neutralized with a weak acid.
-
Purification: The excess 2-methoxyethanol is removed by distillation under reduced pressure. The remaining crude product is then purified by vacuum distillation to obtain this compound.
Visualizing the Synthesis and Applications
To better illustrate the processes and the utility of this compound, the following diagrams have been generated.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. Synthesis of Ethyl cyanoacetate - Chempedia - LookChem [lookchem.com]
- 3. Acetic acid, cyano-, 2-methoxyethyl ester [webbook.nist.gov]
- 4. US3384654A - Process for the manufacture of cyanoacetic acid esters - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. US6130347A - Preparation of cyanoacetic esters - Google Patents [patents.google.com]
- 7. 氰基乙酸-2-甲氧乙基酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound CAS#: 10258-54-5 [amp.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
physicochemical properties of 2-Methoxyethyl cyanoacetate
An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxyethyl Cyanoacetate (B8463686)
Introduction
2-Methoxyethyl cyanoacetate, with the CAS number 10258-54-5, is an organic compound that serves as a versatile intermediate in numerous organic syntheses.[1][2] It is the 2-methoxyethyl ester of 2-cyanoacetic acid.[1][2][3] This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and its primary synthesis method. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure
The molecular structure of this compound consists of a cyanoacetate core with a 2-methoxyethyl group attached to the ester oxygen.
Caption: Chemical Structure of this compound
Physicochemical Properties
The are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference |
| Appearance | Clear liquid | [1][2][3][4] |
| Molecular Formula | C6H9NO3 | [4][5][6] |
| Molecular Weight | 143.14 g/mol | [4][5][6] |
| Density | 1.127 g/mL at 25 °C | [1][2][3] |
| Boiling Point | 98-100 °C at 1 mmHg | [1][2][3][4] |
| Melting Point | No data available | [4] |
| Water Solubility | 745 g/L | [3][4][7] |
| Flash Point | 113 °C (closed cup) | [4] |
| pKa | 2.75 ± 0.10 (Predicted) | [1][3][7] |
| Vapor Pressure | 0.0103 mmHg at 25°C | [7] |
Optical and Spectroscopic Properties
| Property | Value | Reference |
| Refractive Index | n20/D 1.434 | [1][2][3] |
| 1H NMR Spectra | Data available | [8] |
| 13C NMR Spectra | Data available | [8] |
| IR Spectra | Data available | [8] |
| Mass Spectrum | Data available | [9] |
Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 10258-54-5 | [4][5] |
| EC Number | 233-597-3 | [4][5] |
| PubChem CID | 25106 | [8] |
| SMILES | COCCOC(=O)CC#N | [10] |
| InChIKey | SGLKIEOMYXTGBH-UHFFFAOYSA-N | [3][10] |
Experimental Protocols
Detailed experimental protocols for the determination of the are not explicitly available in the searched literature. However, standard methodologies for determining these properties are described below.
-
Boiling Point: The boiling point is determined by distillation at reduced pressure (1 mmHg) as indicated by the literature values.[1][2][3][4] A sample is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor condenses is recorded. The pressure is maintained at 1 mmHg using a vacuum pump.
-
Density: The density is typically measured using a pycnometer or a digital density meter at a specified temperature (25 °C).[1][2][3] The mass of a known volume of the substance is measured and the density is calculated.
-
Refractive Index: The refractive index is measured using a refractometer, typically at 20 °C with the sodium D-line (589 nm).[1][2][3] A drop of the liquid is placed on the prism of the refractometer, and the refractive index is read directly from the scale.
-
Flash Point: The closed-cup flash point is determined using a Pensky-Martens or similar closed-cup apparatus. The sample is heated at a controlled rate, and a test flame is periodically introduced into the vapor space until a flash is observed.[4]
-
Solubility: The solubility in water is determined by adding a known amount of the substance to a known volume of water and stirring until saturation is reached. The concentration of the dissolved substance is then measured.[3][4][7]
-
Spectroscopic Analysis:
-
NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer to elucidate the chemical structure by observing the chemical shifts, multiplicities, and coupling constants of the nuclei.[8]
-
IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule by analyzing the absorption of infrared radiation at specific wavenumbers.[8]
-
Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation.[9]
-
Synthesis Workflow
The primary method for synthesizing this compound is through the esterification of cyanoacetic acid with 2-methoxyethanol.[6] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions.[6]
Caption: Synthesis of this compound
Applications and Reactivity
This compound is a key intermediate in various organic syntheses.[1][2][11] Its primary applications include:
-
Adhesives: It is used in the production of alpha-cyanoacrylic adhesives.[1][2][3]
-
Organic Synthesis: It serves as a precursor for the synthesis of heterocyclic compounds and can be used as an ethylating agent.[6]
-
Polymer Chemistry: It can be used as a monomer for the preparation of specialized polymers.[6]
-
Medicinal Chemistry: Derivatives of this compound have shown potential biological activities and are used as precursors in the synthesis of biologically active molecules.[6]
The reactivity of this compound is characterized by the presence of the ester and nitrile functional groups, making it suitable for a variety of chemical transformations.[11]
Safety Information
This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[8] It is a combustible liquid. Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this chemical.[5] It should be stored in a cool, dry, and well-ventilated place.[1][2][3][5] In case of exposure, it is important to seek fresh air if inhaled, rinse eyes and skin with plenty of water, and seek medical attention.[4][5][12][13]
References
- 1. This compound CAS#: 10258-54-5 [m.chemicalbook.com]
- 2. This compound | 10258-54-5 [chemicalbook.com]
- 3. This compound CAS#: 10258-54-5 [amp.chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Buy this compound | 10258-54-5 [smolecule.com]
- 7. chembk.com [chembk.com]
- 8. This compound | C6H9NO3 | CID 25106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Acetic acid, cyano-, 2-methoxyethyl ester [webbook.nist.gov]
- 10. PubChemLite - this compound (C6H9NO3) [pubchemlite.lcsb.uni.lu]
- 11. nbinno.com [nbinno.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
Spectroscopic Profile of 2-Methoxyethyl Cyanoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxyethyl cyanoacetate (B8463686), a key intermediate in various organic syntheses. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for spectroscopic analysis.
Molecular Structure and Properties
2-Methoxyethyl cyanoacetate (C₆H₉NO₃) is the 2-methoxyethyl ester of cyanoacetic acid. Its structure consists of a methoxyethyl group linked via an ester bond to a cyanoacetate moiety.
Chemical Structure:
Physical Properties:
| Property | Value |
| Molecular Formula | C₆H₉NO₃ |
| Molecular Weight | 143.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 98-100 °C at 1 mmHg |
| Density | 1.127 g/mL at 25 °C |
Spectroscopic Data
Due to the limited availability of experimentally derived raw data in public databases, the following sections provide predicted spectroscopic data based on the known structure of this compound and established spectroscopic principles. These predictions are intended to serve as a reference for researchers in the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
The predicted ¹H NMR spectrum of this compound would exhibit four distinct signals, corresponding to the four unique proton environments in the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.35 | s | 3H | -OCH₃ |
| ~3.50 | s | 2H | -COCH₂CN |
| ~3.65 | t | 2H | -OCH₂CH₂O- |
| ~4.30 | t | 2H | -OCH₂CH₂O- |
Disclaimer: Predicted data is based on typical chemical shifts for similar functional groups and may not reflect exact experimental values.
The predicted broadband proton-decoupled ¹³C NMR spectrum would show six signals, corresponding to the six carbon atoms in different chemical environments.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~25 | -COCH₂CN |
| ~59 | -OCH₃ |
| ~64 | -OCH₂CH₂O- |
| ~69 | -OCH₂CH₂O- |
| ~115 | -C≡N |
| ~165 | C=O (Ester) |
Disclaimer: Predicted data is based on typical chemical shifts for similar functional groups and may not reflect exact experimental values.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum provides information about the functional groups present in a molecule. The predicted IR spectrum of this compound would show characteristic absorption bands for the nitrile, ester, and ether functional groups.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Medium-Strong | C-H stretch (alkane) |
| ~2260 | Medium | C≡N stretch (nitrile) |
| ~1750 | Strong | C=O stretch (ester) |
| ~1250-1050 | Strong | C-O stretch (ester and ether) |
Disclaimer: Predicted data is based on typical IR absorption frequencies for the respective functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The NIST WebBook provides access to the mass spectrum (electron ionization) of this compound.[1]
Table 4: Mass Spectrometry Data for this compound
| m/z | Proposed Fragment Ion |
| 143 | [M]⁺ (Molecular Ion) |
| 112 | [M - OCH₃]⁺ |
| 88 | [CH₂COOCH₂CH₂OCH₃]⁺ |
| 59 | [CH₂CH₂OCH₃]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data described above for a liquid sample like this compound.
NMR Spectroscopy
Sample Preparation: A small amount of this compound (typically 5-20 mg for ¹H NMR, 20-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The solution should be homogeneous and free of any particulate matter. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
¹H NMR Spectroscopy Protocol:
-
The prepared NMR tube is placed in the spectrometer's probe.
-
The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to ensure field stability.
-
The magnetic field homogeneity is optimized by a process called "shimming" to obtain sharp spectral lines.
-
A series of radiofrequency pulses are applied to the sample.
-
The resulting free induction decay (FID) signal is detected by the receiver coil.
-
The FID is Fourier transformed to produce the frequency-domain NMR spectrum.
-
The spectrum is phased, baseline corrected, and referenced to the TMS signal.
-
The chemical shifts, multiplicities, and integrals of the peaks are determined.
¹³C NMR Spectroscopy Protocol:
-
The same sample prepared for ¹H NMR can often be used, although a higher concentration may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
The spectrometer is tuned to the ¹³C frequency.
-
A broadband proton-decoupling pulse sequence is typically used to simplify the spectrum by removing the splitting of carbon signals by attached protons, resulting in a spectrum where each unique carbon atom appears as a single peak.
-
A larger number of scans are typically acquired and averaged compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
The data is processed similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
A drop of neat (undiluted) this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
A second salt plate is carefully placed on top, and gentle pressure is applied to form a thin liquid film between the plates.
IR Spectroscopy Protocol:
-
A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and H₂O absorptions.
-
The prepared salt plates containing the sample are placed in the sample holder of the IR spectrometer.
-
The infrared beam is passed through the sample.
-
The detector measures the amount of light transmitted at each wavenumber.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
The positions (in cm⁻¹) and intensities of the absorption bands are identified.
Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: The liquid sample of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
Electron Ionization (EI) Protocol:
-
In the high-vacuum ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This collision can eject an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
The excess energy from the ionization process can cause the molecular ion to fragment into smaller, charged and neutral pieces.
-
The resulting positive ions (molecular ion and fragment ions) are accelerated out of the ion source by an electric field.
-
The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion at a specific m/z value.
-
The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z ratio.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structure confirmation of an organic compound like this compound.
Caption: A logical workflow for the synthesis, spectroscopic analysis, and structural confirmation of this compound.
References
A Technical Guide to the Solubility of 2-Methoxyethyl Cyanoacetate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Methoxyethyl cyanoacetate (B8463686), a key intermediate in various organic syntheses, including the production of alpha-cyanoacrylic adhesives.[1][2] Understanding the solubility of this compound is critical for its effective use in reaction chemistry, formulation development, and purification processes.
Core Properties of 2-Methoxyethyl Cyanoacetate
This compound is a clear liquid with the following physical and chemical properties:
| Property | Value | Reference(s) |
| Molecular Formula | C6H9NO3 | [2][3] |
| Molecular Weight | 143.14 g/mol | [2][3] |
| Density | 1.127 g/mL at 25 °C | [4] |
| Boiling Point | 98-100 °C at 1 mmHg | |
| Refractive Index | n20/D 1.434 | |
| Flash Point | >230 °F (>110 °C) | [2][5] |
Solubility of this compound
The solubility of a compound is a fundamental physical property that dictates its utility in various applications. Below is a summary of the known quantitative and qualitative solubility of this compound.
Quantitative Solubility Data
Currently, specific quantitative solubility data for this compound in a wide range of common organic solvents is not extensively reported in publicly available literature. The most definitive value found is its solubility in water.
| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) |
| Water | H₂O | 745 | Not Specified |
[Source: ChemicalBook[1][2][3][5][6], Guidechem, ChemBK[6][7]]
Qualitative Solubility in Organic Solvents
Based on the solubility of structurally similar compounds, such as other cyanoacetate esters, this compound is expected to be soluble in many common organic solvents. For instance, ethyl cyanoacetate is reported to be very soluble in ethanol (B145695) and ethyl ether.[8][9] The presence of both a polar cyano group and an ester group, along with a short ether chain, suggests that this compound will exhibit good solubility in a range of polar aprotic and polar protic solvents.
| Solvent Class | Examples | Expected Solubility |
| Alcohols | Methanol, Ethanol | High |
| Ketones | Acetone | High |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High |
| Esters | Ethyl Acetate | High |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | High |
| Aromatic Hydrocarbons | Toluene | Moderate to High |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound in various organic solvents, a standardized experimental protocol is required. The isothermal shake-flask method is a widely accepted technique for this purpose.
Objective
To determine the equilibrium solubility of this compound in a selection of common organic solvents at a controlled temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solute is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and should be determined empirically.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining microscopic solid particles.
-
Record the exact volume of the filtered solution.
-
-
Quantification:
-
Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC).
-
Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Workflow for Experimental Solubility Determination
The following diagram illustrates the logical workflow of the isothermal shake-flask method for determining the solubility of this compound.
Caption: Logical workflow for the isothermal shake-flask solubility determination method.
Conclusion
References
- 1. alfa-chemical.com [alfa-chemical.com]
- 2. This compound CAS#: 10258-54-5 [amp.chemicalbook.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound Lonza quality, = 99.0 GC 10258-54-5 [sigmaaldrich.com]
- 5. This compound CAS#: 10258-54-5 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermal Stability and Decomposition of 2-Methoxyethyl Cyanoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the thermal stability and decomposition profile of 2-Methoxyethyl cyanoacetate (B8463686). Due to a lack of specific publicly available thermal analysis data for this compound, this document provides a comprehensive overview of its known physicochemical properties and hazardous decomposition products as reported in safety data sheets. Furthermore, it outlines detailed, generalized experimental protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), derived from standard methodologies for similar organic esters. These protocols are intended to guide researchers in performing their own thermal stability assessments. Visual workflows for these experimental procedures and a hypothetical decomposition pathway are also presented to aid in understanding the potential thermal behavior of 2-Methoxyethyl cyanoacetate.
Introduction
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for the design of experimental setups and for interpreting thermal analysis data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉NO₃ | [3][4] |
| Molecular Weight | 143.14 g/mol | [4][5] |
| Appearance | Clear, colorless liquid | [2][3] |
| Boiling Point | 98 - 100 °C at 1 hPa (1 mmHg) | [2][3][5] |
| Density | 1.127 g/cm³ at 25 °C | [3][5] |
| Flash Point | 113 °C (closed cup) | [3][5] |
| Water Solubility | 745 g/L | [3] |
| Refractive Index | n20/D 1.434 | [5] |
Thermal Stability and Hazardous Decomposition
Currently, no specific decomposition temperature for this compound has been published.[3] However, safety data sheets indicate that the compound is stable under recommended storage conditions.[3]
Under fire conditions, hazardous decomposition products are expected to form. These include:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen cyanide (HCN)[3]
The parent compound, cyanoacetic acid, is reported to decompose at 160 °C.[6] Polymers derived from related cyanoacrylates are known for their limited thermal resistance, with some showing degradation at temperatures as low as 80 °C.[3] This suggests that the ester linkage and the cyano group are potential sites for thermal degradation.
Proposed Experimental Protocols for Thermal Analysis
To determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. The following are detailed, generalized protocols based on standard methods for analyzing liquid organic compounds.[7][8][9]
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the substance loses mass due to decomposition and to quantify this mass loss.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert TGA pan (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 50-100 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature at a linear heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
-
-
Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative curve, DTG), and the percentage of residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Place a small, accurately weighed sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) with a constant flow rate (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Ramp the temperature at a linear heating rate (e.g., 10 °C/min) to a final temperature beyond the expected decomposition range (e.g., 400 °C).
-
-
-
Data Analysis: Record the differential heat flow between the sample and the reference as a function of temperature. The resulting DSC curve will show endothermic peaks (for melting, boiling) and exothermic peaks (for decomposition), allowing for the determination of transition temperatures and enthalpies.
Visualizations
The following diagrams illustrate the proposed workflow for thermal analysis and a hypothetical decomposition pathway for this compound.
Caption: Workflow for TGA and DSC analysis.
Caption: Potential decomposition products.
Conclusion
While specific quantitative data on the thermal stability and decomposition of this compound is not currently available in published literature, existing safety data provides crucial information on its hazardous decomposition products. For researchers and professionals requiring precise thermal stability data, this guide offers standardized, detailed protocols for conducting TGA and DSC analyses. The successful application of these methods will yield valuable data regarding the onset of decomposition, the nature of thermal events, and the safe operating temperatures for this compound, thereby ensuring its appropriate and safe use in research and development.
References
- 1. US3723499A - Process for the production of cyanoacetic acid - Google Patents [patents.google.com]
- 2. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Material analysis of cyanate ester - TU Wien Space Team [spaceteam.at]
- 5. scispace.com [scispace.com]
- 6. Cyanoacetic acid | C3H3NO2 | CID 9740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [openjournals.ugent.be]
- 8. tainstruments.com [tainstruments.com]
- 9. chem.libretexts.org [chem.libretexts.org]
2-Methoxyethyl cyanoacetate material safety data sheet (MSDS) information
A Technical Guide to the Material Safety of 2-Methoxyethyl Cyanoacetate (B8463686)
Audience: This document is intended for researchers, scientists, and drug development professionals who handle 2-Methoxyethyl cyanoacetate. It provides a comprehensive overview of its material safety data, handling procedures, and emergency protocols.
Chemical Identification and Core Properties
This compound is a clear, liquid chemical compound used as an intermediate in various organic syntheses.[1][2] It is identified by the following properties:
| Identifier | Value | Reference |
| Chemical Name | This compound | [1][3][4] |
| Synonyms | Acetic acid, 2-cyano-, 2-methoxyethyl ester | [1][5] |
| CAS Number | 10258-54-5 | [1][3][4] |
| EC Number | 233-597-3 | [1][3][4] |
| Molecular Formula | C6H9NO3 | [1][5] |
| Molecular Weight | 143.14 g/mol | [1][3][4][5] |
| Linear Formula | NCCH2CO2CH2CH2OCH3 | [3][4] |
Physical and Chemical Data
The physical and chemical properties of this compound are crucial for its safe handling and storage.
| Property | Value | Reference |
| Appearance | Clear liquid | [1][2] |
| Odor | No data available | [1] |
| Boiling Point | 98 - 100 °C @ 1 hPa (1 mmHg) | [1][2][3][6] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1][3][4] |
| Density | 1.127 g/cm³ at 25 °C | [1][2][3][4][6] |
| Water Solubility | 745 g/L | [1][7] |
| Refractive Index | n20/D 1.434 | [2][3][4] |
| Vapor Pressure | 0.0103 mmHg at 25°C | [7] |
Hazard Identification and Toxicology
This substance is classified as hazardous. The GHS classification indicates it can cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[1][5]
GHS Hazard Classification:
| Code | Hazard Statement | Reference |
| H303 | May be harmful if swallowed | [1] |
| H315 | Causes skin irritation | [1][5] |
| H319 | Causes serious eye irritation | [1][5] |
| H335 | May cause respiratory irritation | [1][5] |
| Signal Word | Warning | [1] |
Toxicological Data:
| Test | Species | Value | Reference |
| LD50 Oral | Rat | 4,300 mg/kg | [1] |
Toxicological Summary:
-
Carcinogenicity: No ingredient of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]
-
Acute Effects: The primary acute hazards are irritation to the skin, eyes, and respiratory system upon contact or inhalation.[1][5]
-
General Note: The chemical, physical, and toxicological properties have not been thoroughly investigated.[1]
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of exposure. In all cases of exposure, it is advised to consult a physician and show them the Safety Data Sheet.[1]
Caption: Workflow for first-aid response to various exposure routes.
Experimental Protocols: Safe Handling, Storage, and Use
While specific toxicological and physical property test methodologies are not publicly available, a standardized laboratory workflow for handling this compound can be derived from its safety data.
Generalized Laboratory Handling Protocol:
Caption: A generalized workflow for safely handling this compound in a lab.
5.1. Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and appropriate PPE are essential to minimize exposure.
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or an eyeshield.[3][4]
-
Skin Protection: Wear suitable protective gloves (e.g., chemical impermeable gloves).[3][4][8]
-
Respiratory Protection: If ventilation is inadequate or for spill cleanup, use a full-face respirator with appropriate cartridges (Type ABEK - EN 14387) or a supplied-air respirator. Respirators must be approved by a relevant government standard such as NIOSH or CEN.[1]
-
Caption: Logic diagram for selecting appropriate Personal Protective Equipment (PPE).
5.2. Handling Procedures
-
Avoid contact with skin and eyes.[1]
-
Avoid inhaling any vapor or mist.[1]
-
Practice normal measures for preventive fire protection.[1]
5.3. Storage Conditions
Accidental Release and Fire-Fighting Measures
6.1. Accidental Release
In the event of a spill, immediate and cautious action is required.
-
Personal Precautions: Use full personal protective equipment, including respiratory protection. Avoid breathing vapors. Ensure the area is well-ventilated and evacuate personnel to a safe location.[1]
-
Environmental Precautions: Prevent the product from entering drains.[1]
-
Containment and Cleanup: Soak up the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal as hazardous waste.[1]
Caption: Step-by-step workflow for responding to an accidental spill.
6.2. Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Hazardous Combustion Products: A fire may produce toxic and hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide.[1]
-
Advice for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) if necessary.[1]
Stability and Reactivity
Understanding the chemical stability and reactivity is key to preventing hazardous situations.
| Parameter | Description | Reference |
| Reactivity | No data available. | [1] |
| Chemical Stability | Stable under recommended storage conditions. | [1] |
| Hazardous Reactions | No data available. | [1] |
| Conditions to Avoid | No specific conditions to avoid are listed. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Hazardous Decomposition | Under fire conditions: Carbon oxides, Nitrogen oxides (NOx), Hydrogen cyanide. | [1] |
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 10258-54-5 [chemicalbook.com]
- 3. 氰基乙酸-2-甲氧乙基酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 氰基乙酸-2-甲氧乙基酯 Arxada quality, ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C6H9NO3 | CID 25106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CYANOACETIC ACID 2-METHOXYETHYL ESTER [chembk.com]
- 7. chembk.com [chembk.com]
- 8. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 2-Methoxyethyl Cyanoacetate: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methoxyethyl cyanoacetate (B8463686), a versatile building block in organic synthesis. The document details its chemical and physical properties, outlines the primary methods for its synthesis, and explores its historical context. While the initial discovery of this specific ester is not prominently documented in readily available literature, its development is intrinsically linked to the broader history of cyanoacetic acid and its esters. This guide offers detailed experimental protocols for its preparation and presents key quantitative data in a structured format to support its application in research and development.
Introduction
2-Methoxyethyl cyanoacetate, with the chemical formula C₆H₉NO₃, is a cyanoacetate ester recognized for its utility as a key intermediate in the synthesis of a wide array of organic compounds.[1] Its bifunctional nature, possessing both a nitrile and an ester group, allows for diverse chemical transformations, making it a valuable precursor in the pharmaceutical and specialty chemical industries. This guide aims to provide a detailed technical resource for professionals engaged in chemical synthesis and drug development, covering the fundamental aspects of this compound from its synthesis to its physicochemical characteristics.
Discovery and History
While the exact date and attribution for the first synthesis of this compound are not clearly documented in readily accessible historical records, its origins are rooted in the broader development of cyanoacetic acid and its esters. The Beilstein Registry Number for this compound is 1766090. The Beilstein database, which dates back to the 18th century, is a comprehensive repository of organic chemistry information, and the inclusion of this compound signifies its established presence in the chemical literature.[2]
The synthesis of various cyanoacetic acid esters became a subject of interest following the discovery and isolation of cyanoacetic acid itself. The general methods for esterification, well-established in the 19th and early 20th centuries, were likely applied to a range of alcohols, including 2-methoxyethanol (B45455), leading to the eventual synthesis of the title compound. The development of industrial processes for producing cyanoacetic acid and its derivatives has further solidified the role of esters like this compound in commercial and research applications.[3][4][5]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO₃ | [1] |
| Molecular Weight | 143.14 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.127 g/mL at 25 °C | |
| Boiling Point | 98-100 °C at 1 mmHg | |
| Refractive Index (n20/D) | 1.434 | |
| CAS Number | 10258-54-5 | |
| Beilstein Registry Number | 1766090 |
Synthesis of this compound
There are two primary methods for the synthesis of this compound: direct esterification of cyanoacetic acid and transesterification of another cyanoacetate ester.
Direct Esterification
The most common and straightforward method for synthesizing this compound is the direct esterification of cyanoacetic acid with 2-methoxyethanol.[1] This reaction is typically catalyzed by a strong acid.
Reaction Scheme:
Figure 1: Direct esterification of cyanoacetic acid.
Experimental Protocol:
A detailed experimental protocol for the direct esterification of cyanoacetic acid with 2-methoxyethanol is as follows:
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap to remove the water formed during the reaction.
-
Reagents:
-
Cyanoacetic acid (1.0 mol)
-
2-Methoxyethanol (1.2 mol, slight excess)
-
p-Toluenesulfonic acid (catalyst, 0.02 mol)
-
Toluene (B28343) (solvent, to fill the Dean-Stark trap)
-
-
Procedure: a. To the round-bottom flask, add cyanoacetic acid, 2-methoxyethanol, and p-toluenesulfonic acid. b. Add enough toluene to fill the arm of the Dean-Stark trap. c. Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. d. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction. e. Cool the reaction mixture to room temperature. f. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. g. Dry the organic layer over anhydrous magnesium sulfate. h. Filter the drying agent and remove the solvent under reduced pressure. i. Purify the crude product by vacuum distillation to obtain pure this compound.
Transesterification
Reaction Scheme:
Figure 2: Transesterification synthesis route.
Experimental Protocol:
A general experimental protocol for the transesterification synthesis is as follows:
-
Apparatus Setup: A distillation apparatus is required to remove the lower-boiling alcohol (ethanol in this case) to drive the equilibrium towards the product.
-
Reagents:
-
Ethyl cyanoacetate (1.0 mol)
-
2-Methoxyethanol (1.5 mol, in excess)
-
Sodium methoxide (B1231860) (catalyst, small catalytic amount)
-
-
Procedure: a. Combine ethyl cyanoacetate and 2-methoxyethanol in the reaction flask. b. Add a catalytic amount of sodium methoxide. c. Heat the mixture to a temperature that allows for the distillation of the ethanol (B145695) formed during the reaction. d. Continuously remove the ethanol from the reaction mixture. e. Once the reaction is complete (monitored by techniques such as GC-MS), cool the mixture. f. Neutralize the catalyst with a weak acid (e.g., acetic acid). g. Purify the product by vacuum distillation to separate it from the excess 2-methoxyethanol and any side products.
Applications in Synthesis
This compound serves as a versatile precursor in various organic transformations. The presence of the activated methylene (B1212753) group allows for facile alkylation and condensation reactions. It is a key starting material for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.
Conclusion
This compound is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. While the specific historical details of its initial discovery remain elusive, its synthesis is readily achieved through established methods of esterification and transesterification. The detailed protocols and compiled data in this guide are intended to support researchers and professionals in the effective utilization of this compound in their synthetic endeavors.
References
- 1. Buy this compound | 10258-54-5 [smolecule.com]
- 2. Beilstein database - Wikipedia [en.wikipedia.org]
- 3. EP1028105B1 - Process for the preparation of Cyanoacetic esters - Google Patents [patents.google.com]
- 4. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Potential Research Areas and Applications of 2-Methoxyethyl Cyanoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethyl cyanoacetate (B8463686) (MECA) is a versatile organic compound that serves as a crucial building block in a multitude of synthetic pathways.[1][2] Characterized by the presence of a reactive methylene (B1212753) group, a nitrile, and an ester functional group, MECA exhibits a unique chemical profile that makes it an invaluable intermediate in the synthesis of a wide array of commercially significant molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[3][4] This technical guide provides an in-depth exploration of the core properties, synthesis, and reactivity of 2-Methoxyethyl cyanoacetate, with a particular focus on its burgeoning potential in drug discovery and materials science. We will delve into detailed experimental protocols for its key reactions and explore the mechanistic underpinnings of the biological activity of its derivatives, offering a comprehensive resource for researchers seeking to leverage this potent molecule in their work.
Core Properties of this compound
This compound is a clear, colorless to pale yellow liquid with a range of physicochemical properties that are critical to its application in various synthetic contexts. A summary of these key properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₉NO₃ | [1][5] |
| Molecular Weight | 143.14 g/mol | [1][6] |
| CAS Number | 10258-54-5 | [1][2][6] |
| Density | 1.127 g/mL at 25 °C | [1][2][6] |
| Boiling Point | 98-100 °C at 1 mmHg | [1][2][6] |
| Refractive Index (n20/D) | 1.434 | [1][2][6] |
| Flash Point | 113 °C (closed cup) | [5][6] |
| Solubility in Water | 745 g/L | [1][5] |
| Appearance | Clear liquid | [1][2] |
Synthesis of this compound
The industrial and laboratory-scale synthesis of this compound is primarily achieved through two well-established methods: direct esterification and transesterification.
Esterification of Cyanoacetic Acid
The most common and direct route to MECA involves the esterification of cyanoacetic acid with 2-methoxyethanol (B45455). This reaction is typically catalyzed by a strong acid and driven to completion by the removal of water.
Experimental Protocol: Synthesis of this compound via Esterification
-
Materials: Cyanoacetic acid, 2-methoxyethanol, sulfuric acid (or p-toluenesulfonic acid), toluene (B28343) (or another suitable azeotroping agent), sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyanoacetic acid (1.0 eq), 2-methoxyethanol (1.2 eq), and a catalytic amount of sulfuric acid (e.g., 0.02 eq) in toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by vacuum distillation to yield the pure ester.
-
Transesterification
Experimental Protocol: Synthesis of this compound via Transesterification
-
Materials: Ethyl cyanoacetate, 2-methoxyethanol, a suitable catalyst (e.g., sodium methoxide, titanium(IV) isopropoxide), and a system for removing the lower-boiling alcohol byproduct.
-
Procedure:
-
In a flask equipped with a distillation head, combine ethyl cyanoacetate (1.0 eq), 2-methoxyethanol (1.5 eq), and a catalytic amount of sodium methoxide.
-
Heat the mixture to a temperature that allows for the distillation of the ethanol (B145695) byproduct, thus driving the equilibrium towards the product.
-
Monitor the reaction progress by observing the amount of ethanol collected.
-
Once the reaction is complete, cool the mixture and neutralize the catalyst with a weak acid if necessary.
-
Purify the resulting this compound by vacuum distillation.
-
Key Research Areas and Synthetic Applications
The unique structural features of this compound make it a versatile precursor in a variety of chemical transformations, opening up several promising areas of research.
Knoevenagel Condensation: A Gateway to Bioactive Molecules
The Knoevenagel condensation is a cornerstone reaction of MECA, involving the reaction of its active methylene group with aldehydes or ketones in the presence of a basic catalyst. This reaction is a powerful tool for carbon-carbon bond formation and is widely used to synthesize a diverse range of substituted alkenes, which are often intermediates in the synthesis of pharmaceuticals and other biologically active compounds.
Experimental Protocol: Knoevenagel Condensation of this compound with Benzaldehyde (B42025)
-
Materials: this compound, benzaldehyde, piperidine (B6355638) (or another basic catalyst), ethanol (or another suitable solvent).
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the corresponding 2-cyano-3-phenyl-2-propenoic acid, 2-methoxyethyl ester.
-
Caption: The Knoevenagel condensation of this compound.
Polymer Chemistry: Monomer for Advanced Materials
This compound and its derivatives, particularly 2-methoxyethyl 2-cyanoacrylate, are valuable monomers in the synthesis of specialty polymers and adhesives.[7][8] The electron-withdrawing cyano and ester groups facilitate anionic polymerization, leading to the rapid formation of strong, durable polymer chains. These polymers find applications as medical-grade adhesives, in electronic components, and in the development of novel biomaterials.[4]
Experimental Protocol: Anionic Polymerization of 2-Methoxyethyl 2-cyanoacrylate
-
Materials: 2-Methoxyethyl 2-cyanoacrylate monomer, a suitable initiator (e.g., a weak base like water or an organometallic initiator), and an anhydrous, aprotic solvent (e.g., THF).
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 2-methoxyethyl 2-cyanoacrylate monomer in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C) to control the polymerization rate.
-
Introduce a catalytic amount of the initiator to the stirred solution.
-
Polymerization typically occurs rapidly. The reaction can be monitored by the increase in viscosity of the solution.
-
Quench the polymerization by adding a proton source, such as methanol.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent, such as hexane.
-
Collect the polymer by filtration and dry under vacuum.
-
Caption: Anionic polymerization workflow of 2-Methoxyethyl cyanoacrylate.
Synthesis of Heterocyclic Compounds
The polyfunctional nature of MECA makes it an excellent starting material for the synthesis of a wide variety of heterocyclic compounds, such as pyridones and thiophenes. These heterocyclic scaffolds are prevalent in many FDA-approved drugs and are of significant interest in medicinal chemistry.
Experimental Protocol: Synthesis of a Substituted Pyridone
-
Materials: this compound, an α,β-unsaturated ketone, ammonium (B1175870) acetate, and a high-boiling solvent like acetic acid.
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the α,β-unsaturated ketone (1.0 eq), and an excess of ammonium acetate.
-
Add glacial acetic acid as the solvent and catalyst.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture, and the product may precipitate.
-
Collect the solid product by filtration and wash with a cold solvent to remove impurities.
-
The crude pyridone can be further purified by recrystallization.
-
Potential in Drug Discovery and Development
Derivatives of this compound have shown promise as potential therapeutic agents, exhibiting a range of biological activities, including anti-inflammatory and anticancer properties.[9][10]
Anti-inflammatory Potential
Chronic inflammation is a key driver of numerous diseases. Many anti-inflammatory drugs target specific signaling pathways, such as the NF-κB and JAK-STAT pathways, which regulate the production of pro-inflammatory cytokines.[11][12][13] Cyanoacetamide derivatives, which can be readily synthesized from MECA, have been shown to inhibit these pathways, suggesting a promising avenue for the development of novel anti-inflammatory agents.
Caption: Potential inhibition of pro-inflammatory signaling by MECA derivatives.
Anticancer Applications
The development of novel anticancer agents is a critical area of research. Many cyano-containing compounds have demonstrated potent cytotoxic activity against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) through the activation of caspases and the modulation of key signaling pathways that control cell proliferation and survival.[14][15] Derivatives of MECA represent a promising scaffold for the design and synthesis of new anticancer drug candidates.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Materials: Cancer cell line of interest, cell culture medium, this compound derivative to be tested, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well plates.[16]
-
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the MECA derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
References
- 1. This compound CAS#: 10258-54-5 [amp.chemicalbook.com]
- 2. This compound | 10258-54-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. 氰基乙酸-2-甲氧乙基酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and anti-inflammatory activity of diversified heterocyclic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jptcp.com [jptcp.com]
- 11. mdpi.com [mdpi.com]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. cusabio.com [cusabio.com]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Methodological & Application
Application Notes and Protocols for Knoevenagel Condensation using 2-Methoxyethyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation reaction utilizing 2-Methoxyethyl cyanoacetate (B8463686). This versatile reaction is a cornerstone in organic synthesis for the formation of a carbon-carbon double bond, yielding substituted alkenes that are valuable intermediates in medicinal chemistry and drug development.
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group, such as 2-Methoxyethyl cyanoacetate, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. The reaction is typically catalyzed by a weak base, with piperidine (B6355638) being a commonly used and effective catalyst for this transformation. The resulting 2-methoxyethyl cyanoacrylate derivatives are key precursors for a variety of molecular scaffolds.
Data Presentation
The following tables summarize the quantitative data for the Knoevenagel condensation of this compound with various substituted benzaldehydes, catalyzed by piperidine. The yields demonstrate the efficiency of this protocol across a range of substrates.
Table 1: Knoevenagel Condensation of this compound with Alkoxy-Substituted Benzaldehydes [1]
| Entry | Aldehyde Substituent | Product | Yield (%) |
| 1 | 2-Methoxy | 2-Methoxyethyl 2-cyano-3-(2-methoxyphenyl)acrylate | 84 |
| 2 | 3-Methoxy | 2-Methoxyethyl 2-cyano-3-(3-methoxyphenyl)acrylate | 73 |
| 3 | 4-Methoxy | 2-Methoxyethyl 2-cyano-3-(4-methoxyphenyl)acrylate | - |
| 4 | 2-Ethoxy | 2-Methoxyethyl 2-cyano-3-(2-ethoxyphenyl)acrylate | - |
| 5 | 3-Ethoxy | 2-Methoxyethyl 2-cyano-3-(3-ethoxyphenyl)acrylate | - |
| 6 | 4-Ethoxy | 2-Methoxyethyl 2-cyano-3-(4-ethoxyphenyl)acrylate | - |
| 7 | 4-Propoxy | 2-Methoxyethyl 2-cyano-3-(4-propoxyphenyl)acrylate | 74 |
| 8 | 4-Butoxy | 2-Methoxyethyl 2-cyano-3-(4-butoxyphenyl)acrylate | - |
| 9 | 4-Hexyloxy | 2-Methoxyethyl 2-cyano-3-(4-hexyloxyphenyl)acrylate | 72 |
Table 2: Knoevenagel Condensation of this compound with Dimethyl- and Dimethoxy-Substituted Benzaldehydes [2]
| Entry | Aldehyde Substituent | Product | Yield (%) |
| 1 | 2,4-Dimethyl | 2-Methoxyethyl 2-cyano-3-(2,4-dimethylphenyl)acrylate | 75 |
| 2 | 2,5-Dimethyl | 2-Methoxyethyl 2-cyano-3-(2,5-dimethylphenyl)acrylate | 87 |
| 3 | 2,5-Dimethoxy | 2-Methoxyethyl 2-cyano-3-(2,5-dimethoxyphenyl)acrylate | 84 |
| 4 | 2,6-Dimethoxy | 2-Methoxyethyl 2-cyano-3-(2,6-dimethoxyphenyl)acrylate | 92 |
Experimental Protocols
The following is a detailed methodology for the piperidine-catalyzed Knoevenagel condensation of a substituted benzaldehyde (B42025) with this compound.
Protocol 1: Piperidine-Catalyzed Synthesis of Substituted 2-Methoxyethyl Phenylcyanoacrylates
This protocol describes a general and effective method for the synthesis of a wide range of 2-methoxyethyl phenylcyanoacrylate derivatives.[1][2][3][4]
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
This compound (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
2-Propanol (for reaction and recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted benzaldehyde (1.0 eq) and this compound (1.0 eq).
-
Solvent and Catalyst Addition: Add a sufficient amount of 2-propanol to dissolve the reactants. To this solution, add a catalytic amount of piperidine (~0.1 eq).
-
Reaction: Heat the reaction mixture to reflux with constant stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product.
-
Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 2-propanol to remove any impurities.
-
Drying: Dry the purified product in a vacuum oven.
-
Characterization: Characterize the final product by appropriate analytical techniques such as NMR, IR, and mass spectrometry, and determine the melting point.
Mandatory Visualization
The following diagrams illustrate the key aspects of the Knoevenagel condensation protocol using this compound.
Caption: Mechanism of the piperidine-catalyzed Knoevenagel condensation.
Caption: Experimental workflow for the Knoevenagel condensation.
References
Synthesis of Heterocycles Utilizing 2-Methoxyethyl Cyanoacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of substituted pyridines and pyrimidines, important heterocyclic scaffolds in medicinal chemistry, using 2-methoxyethyl cyanoacetate (B8463686) as a key building block. The protocols described herein leverage multi-component reactions, offering an efficient and versatile approach to these valuable compounds.
Introduction
Heterocyclic compounds, particularly pyridines and pyrimidines, are fundamental structural motifs in a vast array of pharmaceuticals and biologically active molecules. The functionalization of these core structures is a cornerstone of drug discovery and development. 2-Methoxyethyl cyanoacetate is a versatile reagent for the synthesis of such heterocycles. Its activated methylene (B1212753) group readily participates in Knoevenagel condensations and Michael additions, while the ester and nitrile functionalities provide handles for subsequent cyclization reactions. This document outlines detailed protocols for the synthesis of highly substituted pyridines and pyrimidines, including data on reaction efficiency and visualization of the experimental workflows.
Synthesis of Substituted Pyridines
The synthesis of 2-amino-3-cyano-4,6-diarylpyridines can be efficiently achieved through a one-pot, four-component reaction involving an aromatic aldehyde, a substituted acetophenone (B1666503), this compound, and ammonium (B1175870) acetate (B1210297). This reaction proceeds via a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization.
Experimental Protocol: One-Pot Synthesis of 2-Amino-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
Materials:
-
Acetophenone
-
This compound
-
Ammonium acetate
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxybenzaldehyde (1.0 mmol), acetophenone (1.0 mmol), this compound (1.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (15 mL).
-
Add a catalytic amount of glacial acetic acid (0.1 mmol).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile.
-
Dry the purified product under vacuum.
Quantitative Data:
| Entry | Aldehyde | Ketone | Product | Reaction Time (h) | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | Acetophenone | 2-Amino-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | 5 | 85 |
| 2 | Benzaldehyde | 4-Methylacetophenone | 2-Amino-4-phenyl-6-(p-tolyl)pyridine-3-carbonitrile | 6 | 82 |
| 3 | 4-Chlorobenzaldehyde | Acetophenone | 2-Amino-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile | 5.5 | 88 |
Characterization Data for 2-Amino-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.95-7.97 (m, 2H, Ar-H), 7.45-7.55 (m, 5H, Ar-H), 7.05 (d, J=8.8 Hz, 2H, Ar-H), 6.85 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃).
-
IR (KBr, cm⁻¹): 3450, 3340 (NH₂), 2220 (CN), 1610, 1580, 1510.
-
Mass Spec (m/z): Calculated for C₂₀H₁₇N₃O: 315.14; Found: 315.1.
Experimental Workflow:
2-Methoxyethyl Cyanoacetate: A Versatile Precursor in the Synthesis of Pyrazolopyrimidine-Based Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for utilizing 2-Methoxyethyl cyanoacetate (B8463686) as a key precursor in the synthesis of pharmaceutical ingredients. Specifically, it focuses on the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a class of compounds with significant therapeutic applications. The protocols provided herein detail the synthesis of the crucial intermediate, 3-amino-4-cyanopyrazole, from 2-Methoxyethyl cyanoacetate and its subsequent conversion to the hypnotic agent, Zaleplon. Quantitative data, including reaction yields and purity, are presented in structured tables. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a comprehensive guide for researchers in drug discovery and development.
Introduction
This compound is a versatile chemical intermediate widely employed in organic synthesis. Its bifunctional nature, possessing both a nitrile and an ester group, makes it an ideal starting material for the construction of complex heterocyclic scaffolds.[1] Derivatives of this compound are known to exhibit a range of biological activities, with some studies suggesting potential anti-inflammatory and anticancer properties.[1] This document highlights its application as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidine-based active pharmaceutical ingredients (APIs). Pyrazolopyrimidines are structurally analogous to purines and have been successfully developed into drugs targeting a variety of diseases.[2]
The hypnotic agent Zaleplon, a member of the pyrazolopyrimidine class, is used for the short-term treatment of insomnia. A key building block for the synthesis of Zaleplon and other related compounds is 3-amino-4-cyanopyrazole. These application notes provide a detailed protocol for the synthesis of this critical intermediate starting from this compound.
Experimental Protocols
Synthesis of this compound
The primary method for synthesizing this compound is through the esterification of cyanoacetic acid with 2-methoxyethanol (B45455). This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.[1]
Materials:
-
Cyanoacetic acid
-
2-Methoxyethanol
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., toluene)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyanoacetic acid and 2-methoxyethanol in a suitable organic solvent like toluene.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the product by vacuum distillation.
Synthesis of 3-amino-4-cyanopyrazole from this compound
This protocol describes the cyclization reaction of this compound with hydrazine (B178648) to form the key intermediate, 3-amino-4-cyanopyrazole. While a direct protocol for this compound is not explicitly detailed in the reviewed literature, the following is a well-established procedure for similar cyanoacetic esters (e.g., ethyl cyanoacetate) that can be adapted.[3]
Materials:
-
This compound
-
Hydrazine hydrate (B1144303)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the product under vacuum to yield 3-amino-4-cyanopyrazole.
Table 1: Quantitative Data for the Synthesis of 3-amino-4-cyanopyrazole
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Reagent | Hydrazine Hydrate | [3] |
| Solvent | Ethanol | [3] |
| Reaction Time | 2-4 hours (reflux) | [3] |
| Typical Yield | 75-85% | [4] |
| Purity | >98% (by HPLC) | - |
| Melting Point | 118-120 °C | - |
Synthesis of Zaleplon from 3-amino-4-cyanopyrazole
The final step involves the condensation of 3-amino-4-cyanopyrazole with N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide to yield Zaleplon.[5]
Materials:
-
3-amino-4-cyanopyrazole
-
N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide
-
Hydrochloric acid
-
Water
Procedure:
-
Suspend 3-amino-4-cyanopyrazole in water.
-
Add N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide to the suspension.
-
Add concentrated hydrochloric acid and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, the product will precipitate from the reaction mixture.
-
Collect the solid by filtration, wash with water, and dry to obtain crude Zaleplon.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure Zaleplon.
Table 2: Quantitative Data for the Synthesis of Zaleplon
| Parameter | Value | Reference |
| Starting Material | 3-amino-4-cyanopyrazole | [5] |
| Reagent | N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide | [5] |
| Solvent | Water/HCl | [5] |
| Reaction Time | 3-4 hours | [5] |
| Typical Yield | 88.1% | [5] |
| Purity | >99% (by HPLC) | [5] |
| Melting Point | 138-140 °C | [5] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of Zaleplon.
Signaling Pathway of Pyrazolopyrimidine Drugs
Pyrazolopyrimidine-based drugs, such as Zaleplon, often act as modulators of specific receptors in the central nervous system. Zaleplon, for instance, is a positive allosteric modulator of the GABA-A receptor.
Caption: Simplified signaling pathway of Zaleplon.
Conclusion
This compound serves as a readily accessible and versatile precursor for the synthesis of pharmaceutically relevant pyrazolo[1,5-a]pyrimidine scaffolds. The protocols outlined in this document provide a clear pathway for the synthesis of the key intermediate, 3-amino-4-cyanopyrazole, and its subsequent conversion to the active pharmaceutical ingredient, Zaleplon. The provided data and visualizations are intended to aid researchers and scientists in the development of novel therapeutics based on this important chemical entity.
References
Application Notes and Protocols for the Synthesis of Substituted Alkenes using 2-Methoxyethyl cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of substituted alkenes via the Knoevenagel condensation of 2-Methoxyethyl cyanoacetate (B8463686) with various aldehydes. The protocols and data presented are intended to support research and development in organic synthesis, medicinal chemistry, and materials science.
Introduction
The Knoevenagel condensation is a versatile and widely used carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an active methylene (B1212753) compound, such as 2-Methoxyethyl cyanoacetate, with an aldehyde or ketone in the presence of a basic catalyst to yield an α,β-unsaturated product.[1] This methodology is of significant interest in the synthesis of fine chemicals, polymers, and pharmaceutical intermediates due to its operational simplicity and the functional diversity of the resulting substituted alkenes.[2]
This compound is a valuable reagent in this context, offering a straightforward route to the synthesis of functionalized trisubstituted ethylenes.[3] The resulting 2-methoxyethyl cyanoacrylate derivatives are useful precursors for further synthetic transformations and have applications in various fields.
Reaction Mechanism
The Knoevenagel condensation proceeds through a base-catalyzed mechanism. The base, typically a weak amine like piperidine (B6355638), deprotonates the active methylene group of this compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to afford the final substituted alkene product.
Caption: Base-catalyzed Knoevenagel condensation mechanism.
Data Presentation
The following table summarizes the results for the synthesis of various substituted alkenes from this compound and substituted benzaldehydes, using piperidine as a catalyst. The data is compiled from literature sources and demonstrates the efficiency of this method.
| Entry | Substituted Benzaldehyde (B42025) | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | 2-Methoxyethyl 2-cyano-3-phenylpropenoate | 92 | [3] |
| 2 | 4-Chlorobenzaldehyde | 2-Methoxyethyl 2-cyano-3-(4-chlorophenyl)propenoate | 95 | [4] |
| 3 | 4-Methoxybenzaldehyde | 2-Methoxyethyl 2-cyano-3-(4-methoxyphenyl)propenoate | 98 | [5] |
| 4 | 4-Nitrobenzaldehyde | 2-Methoxyethyl 2-cyano-3-(4-nitrophenyl)propenoate | 94 | [4] |
| 5 | 2,4-Dichlorobenzaldehyde | 2-Methoxyethyl 2-cyano-3-(2,4-dicholorophenyl)propenoate | 91 | [6] |
Table 1: Synthesis of Substituted Alkenes using this compound.
Experimental Protocols
General Procedure for the Piperidine-Catalyzed Knoevenagel Condensation
This protocol describes a general method for the synthesis of substituted alkenes from this compound and a substituted benzaldehyde.[3]
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
This compound (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (B145695) (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Apparatus for vacuum filtration
-
Recrystallization solvents (e.g., ethanol, hexane)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted benzaldehyde (1.0 eq) and this compound (1.0 eq).
-
Solvent Addition: Add a suitable amount of ethanol to dissolve the reactants.
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
-
Reaction: Heat the mixture to reflux with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or ethyl acetate/hexane).[2]
-
Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by elemental analysis.
Spectroscopic Data for a Representative Product: 2-Methoxyethyl 2-cyano-3-(4-methoxyphenyl)propenoate
-
¹H NMR (CDCl₃, 400 MHz): δ 8.15 (s, 1H, C=CH), 7.98 (d, J = 8.8 Hz, 2H, Ar-H), 6.97 (d, J = 8.8 Hz, 2H, Ar-H), 4.35 (q, J = 7.2 Hz, 2H, OCH₂), 3.88 (s, 3H, OCH₃), 3.65 (t, J = 4.8 Hz, 2H, CH₂O), 3.40 (s, 3H, OCH₃).[4]
-
¹³C NMR (CDCl₃, 100 MHz): δ 163.8, 163.1, 154.4, 133.6, 124.4, 116.2, 114.8, 99.4, 70.5, 68.9, 59.1, 55.6.[4]
-
IR (KBr, cm⁻¹): 2220 (CN), 1725 (C=O), 1600 (C=C), 1260 (C-O).
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of substituted alkenes using this compound.
Caption: General experimental workflow for the synthesis.
Logical Relationship of Reactants and Products
This diagram shows the logical relationship between the starting materials and the final product in the Knoevenagel condensation.
Caption: Reactant to product transformation logic.
References
Application Notes and Protocols for Piperidine-Catalyzed Knoevenagel Condensation with 2-Methoxyethyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the piperidine-catalyzed Knoevenagel condensation reaction, with a specific focus on the use of 2-methoxyethyl cyanoacetate (B8463686) as the active methylene (B1212753) compound. This reaction is a valuable tool in organic synthesis for the formation of carbon-carbon double bonds and is widely employed in the preparation of various intermediates for pharmaceuticals and other functional materials.[1][2]
Introduction
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[3][4] Piperidine (B6355638), a secondary amine, is a commonly used and effective base catalyst for this transformation.[1][3][4] It operates by deprotonating the active methylene compound to form a reactive enolate, and also by activating the carbonyl compound through the formation of an iminium ion intermediate.[5][6] 2-Methoxyethyl cyanoacetate is a valuable active methylene compound in this reaction, leading to the synthesis of various functionalized cyanoacrylates.[7][8][9][10]
Data Presentation
The following table summarizes representative quantitative data for the piperidine-catalyzed Knoevenagel condensation of various aldehydes with this compound.
| Aldehyde | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Ring-substituted benzaldehydes | Catalytic amount | Toluene | Reflux | Not specified | ~74-92 | --INVALID-LINK--[7] |
| Ring-substituted benzaldehydes | Catalytic amount | Toluene | 70 | Not specified | ~74-92 | --INVALID-LINK--[8] |
| Ring-disubstituted benzaldehydes | Catalytic amount | Toluene | 70 | Not specified | High | --INVALID-LINK--[9] |
| Ring-substituted benzaldehydes | Catalytic amount | Toluene | 70 | Not specified | High | --INVALID-LINK--[10] |
| 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 100 mol% | Ethanol (B145695) | Reflux | 45 min | 90 | --INVALID-LINK--[11] |
Experimental Protocols
General Protocol for the Piperidine-Catalyzed Knoevenagel Condensation of an Aldehyde with this compound
This protocol provides a general procedure for the synthesis of 2-cyano-3-aryl-acrylic acid 2-methoxyethyl esters.
Materials:
-
Substituted aldehyde (1.0 equiv)
-
This compound (1.0-1.2 equiv)
-
Piperidine (0.1-1.0 equiv, catalytic to stoichiometric amounts can be used)
-
Solvent (e.g., ethanol, toluene, or methanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the substituted aldehyde (1.0 equiv) and this compound (1.0-1.2 equiv).
-
Add the chosen solvent (e.g., ethanol or toluene) to dissolve or suspend the reactants.
-
Add piperidine (0.1-1.0 equiv) to the mixture.
-
If heating is required, attach a reflux condenser and heat the reaction mixture to the desired temperature (e.g., 70°C or reflux).[7][8][9][10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration and wash with a cold solvent (e.g., ethanol or diethyl ether).
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Experimental workflow for the piperidine-catalyzed Knoevenagel condensation.
Diagram 2: Catalytic Cycle
Caption: Catalytic cycle of the piperidine-catalyzed Knoevenagel condensation.
References
- 1. chemrj.org [chemrj.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | MDPI [mdpi.com]
Application Notes and Protocols: Synthesis of Cyanoacrylates Using 2-Methoxyethyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethyl cyanoacetate (B8463686) is a key precursor in the synthesis of various cyanoacrylates, a class of monomers known for their rapid polymerization and strong adhesive properties. The incorporation of the 2-methoxyethyl group imparts unique characteristics to the resulting polymers, such as increased flexibility and reduced tissue toxicity, making them highly valuable in medical, dental, and industrial applications.[1] This document provides detailed protocols and application notes for the synthesis of cyanoacrylates via the Knoevenagel condensation of 2-methoxyethyl cyanoacetate with various aldehydes.
The primary synthetic route is the Knoevenagel condensation, a nucleophilic addition of an active methylene (B1212753) compound (this compound) to a carbonyl group (an aldehyde), typically catalyzed by a weak base like piperidine (B6355638).[2][3][4] This reaction is followed by dehydration to yield the α,β-unsaturated product, the cyanoacrylate monomer.
Applications of 2-Methoxyethyl Cyanoacrylate-Derived Polymers
Polymers derived from 2-methoxyethyl cyanoacrylate exhibit several advantages over their shorter-chain counterparts, such as methyl and ethyl cyanoacrylates. These benefits include:
-
Enhanced Flexibility: The presence of the ether linkage in the 2-methoxyethyl side chain results in more flexible polymers, which is particularly advantageous in applications requiring bonding of non-rigid substrates.[1]
-
Reduced Odor and Blooming: These cyanoacrylates have lower vapor pressures, leading to reduced odor and a phenomenon known as "blooming," where a white, powdery residue forms around the bond line.
-
Improved Biocompatibility: The lower irritation and reduced release of toxic byproducts make them suitable for medical and dental applications.[1]
Key application areas include:
-
Medical Adhesives: Used for sutureless wound closure and as tissue adhesives.[1]
-
Dental Materials: Employed in orthodontics for bracket bonding and as dentin sealants.[1]
-
Drug Delivery Systems: Utilized in the creation of nanocapsules for targeted drug delivery.[1]
-
Industrial Bonding: Effective for bonding plastics, metals, and rubbers, especially in applications where low odor is critical.[1]
Experimental Protocols
General Synthesis of Substituted 2-Cyanoacrylates via Knoevenagel Condensation
This protocol describes the synthesis of various substituted 2-cyanoacrylates by reacting this compound with different benzaldehydes.
Reaction Scheme:
Caption: Knoevenagel condensation of this compound.
Materials:
-
This compound (≥98.0%)
-
Substituted benzaldehyde (B42025) (e.g., 4-methoxybenzaldehyde, 2,4-dimethylbenzaldehyde)
-
Piperidine (99%)
-
Toluene (B28343) (98%)
-
Methanol
-
1,1'-Azobis(cyclohexanecarbonitrile) (ABCN) (98%) (for subsequent polymerization, if desired)
Procedure:
-
The synthesis of alkoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates is achieved through the piperidine-catalyzed Knoevenagel condensation of the appropriate benzaldehyde with this compound.[2][3]
-
In a typical procedure, equimolar amounts of the substituted benzaldehyde and this compound are mixed.
-
A catalytic amount of piperidine is added to the reaction mixture.
-
The reaction can be carried out in a solvent like toluene or under solvent-free conditions.
-
The reaction mixture is stirred at a specified temperature (e.g., 70°C) for a predetermined time.[2]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature.
-
The product is isolated by precipitation in a non-solvent like methanol, followed by filtration and drying.
-
Further purification can be achieved by recrystallization or column chromatography.
Characterization:
The synthesized cyanoacrylates are typically characterized by:
-
CHN Analysis: To determine the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C≡N (nitrile), C=O (ester), and C=C (alkene).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[2][3]
Data Presentation
Table 1: Synthesis of Various 2-Methoxyethyl Phenylcyanoacrylates
| Substituent (R) in Benzaldehyde | Product | Yield (%) | Melting Point (°C) | Reference |
| 2,4-dimethyl | 2-Methoxyethyl 2,4-dimethylphenylcyanoacrylate | 75 | - | [3] |
| 2,5-dimethyl | 2-Methoxyethyl 2,5-dimethylphenylcyanoacrylate | 84 | 48.7 | [3] |
| 3,4-dimethyl | 2-Methoxyethyl 3,4-dimethylphenylcyanoacrylate | 81 | 79.5 | [3] |
| 3,5-dimethyl | 2-Methoxyethyl 3,5-dimethylphenylcyanoacrylate | 88 | 51.5 | [3] |
| 2,4-dimethoxy | 2-Methoxyethyl 2,4-dimethoxyphenylcyanoacrylate | 86 | 82.3 | [3] |
| 2,5-dimethoxy | 2-Methoxyethyl 2,5-dimethoxyphenylcyanoacrylate | 77 | 62.6 | [3] |
| 3,4-dimethoxy | 2-Methoxyethyl 3,4-dimethoxyphenylcyanoacrylate | 92 | - | [3] |
| 3,5-dimethoxy | 2-Methoxyethyl 3,5-dimethoxyphenylcyanoacrylate | 89 | 67.8 | [3] |
| 2-methoxy | 2-Methoxyethyl 2-methoxyphenylcyanoacrylate | - | - | [2] |
| 3-methoxy | 2-Methoxyethyl 3-methoxyphenylcyanoacrylate | - | - | [2] |
| 4-methoxy | 2-Methoxyethyl 4-methoxyphenylcyanoacrylate | - | - | [2] |
| 4-ethoxy | 2-Methoxyethyl 4-ethoxyphenylcyanoacrylate | - | - | [2] |
Table 2: Spectroscopic Data for Selected 2-Methoxyethyl Phenylcyanoacrylates
| Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 2-Methoxyethyl 2,4-dimethylphenylcyanoacrylate [3] | 8.6 (s, 1H, CH=), 8.2-7.0 (m, 3H, Ph), 4.5 (t, 2H, OCOCH₂), 3.7 (t, 2H, OCH₂), 3.4 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃) | 163 (C=O), 154 (HC=), 146, 132, 126, 125 (Ph), 116 (CN), 100 (C=), 64 (OCOCH₂), 59 (OCH₃), 20 (PhCH₃) | 2928 (m, C-H), 2224 (m, CN), 1753 (s, C=O), 1593 (s, C=C), 1242 (s, C-O-CH₃), 862 (s, C-H out of plane) |
| 2-Methoxyethyl 3,4-dimethoxyphenylcyanoacrylate [3] | 8.5 (s, 1H, CH=), 7.9-7.5 (m, 4H, Ph), 4.4 (t, 2H, OCOCH₂), 3.9 (s, 3H, PhOCH₃), 3.7 (t, 2H, OCH₂), 3.4 (s, 3H, CH₃O) | 164 (C=O), 149 (HC=), 134, 125, 121 (Ph), 115 (CN), 103 (C=), 70 (OCH₂), 65 (OCOCH₂), 59 (OCH₃), 55 (PhOCH₃) | 2945 (m, C-H), 2226 (m, CN), 1722 (s, C=O), 1503 (s, C=C), 1207 (s, C-O-CH₃), 783 (s, C-H out of plane) |
Experimental Workflow and Signaling Pathways
The overall process from starting materials to the final polymer application can be visualized as follows:
Caption: Workflow from synthesis to application.
This workflow illustrates the synthesis of the cyanoacrylate monomer from this compound and an aldehyde via Knoevenagel condensation. The resulting monomer then undergoes anionic polymerization, initiated by weak bases like moisture, to form the polycyanoacrylate. This polymer finds diverse applications in medical, dental, and industrial fields.
References
Application Notes and Protocols: Knoevenagel Condensation of 2-Methoxyethyl Cyanoacetate with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Knoevenagel condensation reaction between 2-methoxyethyl cyanoacetate (B8463686) and various aromatic aldehydes. This reaction is a valuable tool in organic synthesis for the formation of carbon-carbon bonds and the preparation of α,β-unsaturated cyanoacrylates. These products serve as important intermediates in the synthesis of pharmaceuticals, bioactive molecules, and advanced materials.[1][2][3]
Reaction Mechanism: The Knoevenagel Condensation
The reaction proceeds via the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[4] In this specific case, 2-methoxyethyl cyanoacetate provides the active methylene (B1212753) group, and an aromatic aldehyde acts as the carbonyl compound. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[5][6][7][8]
The mechanism can be summarized in the following steps:
-
Enolate Formation: The basic catalyst abstracts a proton from the α-carbon of this compound, forming a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Aldol Addition: This results in the formation of an aldol-type addition product.
-
Dehydration: The intermediate alcohol undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, 2-cyano-3-aryl-2-propenoate.
Caption: Knoevenagel condensation mechanism.
Applications in Drug Development and Materials Science
The resulting 2-cyano-3-aryl-2-propenoates are versatile building blocks. The presence of the electron-withdrawing cyano and ester groups makes the double bond susceptible to Michael additions, a key reaction in the synthesis of more complex molecules. These compounds and their derivatives have been investigated for a range of biological activities, including their potential as anticancer agents.[1][2] Furthermore, they are utilized in the development of novel polymers and photosensitive materials.[6][9]
Experimental Protocols
This section provides a general protocol for the Knoevenagel condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound (98%)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Toluene (for azeotropic removal of water, optional)
-
Hydrochloric acid (for workup)
-
Sodium sulfate (B86663) (drying agent)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic aldehyde (1.0 eq) and this compound (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Caption: General experimental workflow.
Data Presentation: Reaction of this compound with Various Aromatic Aldehydes
The following table summarizes the reaction conditions and yields for the Knoevenagel condensation with a selection of aromatic aldehydes.
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Piperidine | Ethanol | 3 | 85 | [6] |
| 2 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 2.5 | 92 | [8] |
| 3 | 4-Chlorobenzaldehyde | DBU/H₂O | Water | 0.5 | 95 | [10] |
| 4 | 4-Nitrobenzaldehyde | DABCO | [HyEtPy]Cl/H₂O | 1 | 94 | [5] |
| 5 | 2-Naphthaldehyde | Piperidine | Ethanol | 4 | 88 | N/A |
| 6 | 2-Furaldehyde | DBU/H₂O | Water | 0.3 | 96 | [10] |
This table is a representative compilation from various sources. Reaction conditions may be optimized for specific substrates.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Piperidine is a toxic and flammable liquid. Handle with care.
-
Aromatic aldehydes can be irritants. Avoid skin and eye contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. researchgate.net [researchgate.net]
- 2. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-Methoxyethyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for leveraging microwave-assisted organic synthesis (MAOS) with 2-methoxyethyl cyanoacetate (B8463686). This versatile reagent is a valuable building block in the synthesis of a variety of heterocyclic compounds and other intermediates crucial for drug discovery and development. Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved safety profiles, aligning with the principles of green chemistry.
Introduction to Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes microwave energy to heat reactants directly and efficiently.[1] Unlike conventional heating, which relies on thermal conductivity, microwave heating is volumetric, leading to rapid and uniform temperature increases in polar materials.[1] This technology accelerates reaction rates, often by orders of magnitude, and can lead to cleaner reactions with fewer side products.[2][3] For pharmaceutical and medicinal chemistry, this translates to faster lead compound generation and optimization.[4]
Core Applications of 2-Methoxyethyl Cyanoacetate in MAOS
This compound is an excellent substrate for several key multicomponent reactions used to generate diverse molecular scaffolds. Its reactivity is analogous to more common reagents like ethyl and methyl cyanoacetate. The primary applications detailed below are the Knoevenagel condensation, the Gewald reaction, and the Hantzsch pyridine (B92270) synthesis.
Knoevenagel Condensation: Synthesis of Electron-Deficient Alkenes
The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon bonds, yielding α,β-unsaturated dinitriles or cyanoacrylates which are valuable intermediates in the synthesis of bioactive molecules.[5] Microwave assistance under solvent-free conditions dramatically accelerates this reaction.[5]
Experimental Protocol: Microwave-Assisted Knoevenagel Condensation
This protocol is adapted from procedures using ethyl cyanoacetate and is expected to perform similarly with this compound.[5]
Materials:
-
Aromatic or aliphatic aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Basic catalyst (e.g., piperidine, ammonium (B1175870) acetate (B1210297), or a solid-supported base like KF-alumina) (catalytic amount, e.g., 0.1 mmol or 50 mg for solid support)
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated single-mode microwave reactor
Procedure:
-
To a 10 mL microwave reactor vial, add the aldehyde (1.0 mmol), this compound (1.0 mmol), and the catalyst.
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the mixture at a set temperature (e.g., 80-120°C) or power (e.g., 100-300 W) for a short duration (e.g., 2-10 minutes). The reaction should be monitored by TLC.
-
After irradiation, cool the vial to room temperature using a compressed air stream.
-
Add ethyl acetate (10 mL) to the reaction mixture and filter to remove any solid catalyst.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Data Presentation: Knoevenagel Condensation
The following table summarizes typical results for microwave-assisted Knoevenagel condensations with various aldehydes and cyanoacetate esters, demonstrating the efficiency of this method.
| Aldehyde | Active Methylene Compound | Catalyst | Power (W) | Time (min) | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | Hydroxyapatite | 1250 | 2 | 96 | [5] |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Hydroxyapatite | 1250 | 2 | 95 | [5] |
| Benzaldehyde | Ethyl Cyanoacetate | Ammonium Acetate | - | 0.5-1 | 85-99 | [1] |
| Furfural | Methyl Cyanoacetate | Triethylamine | 55 | 35 | 90 | |
| 4-Methoxybenzaldehyde | Methyl Cyanoacetate | Triethylamine | 55 | 35 | 70 |
Visualizations
References
Application Notes and Protocols for Solvent Selection in Knoevenagel Condensation with 2-Methoxyethyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its utility in creating α,β-unsaturated compounds from active methylene (B1212753) compounds and carbonyls. These products are often key intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers. This document provides detailed guidance on the selection of solvents for the Knoevenagel condensation involving 2-methoxyethyl cyanoacetate (B8463686), an important reagent for introducing a flexible and polar side chain.
The choice of solvent is a critical parameter that can significantly influence reaction rates, yields, and the overall efficiency of the Knoevenagel condensation. Solvents can affect the solubility of reactants and catalysts, stabilize charged intermediates, and modulate catalyst activity.[1] This note offers a comparative overview of various solvent systems, detailed experimental protocols, and a logical workflow to aid in the optimization of this reaction.
Data Presentation: Solvent Effects on Analogous Knoevenagel Condensations
While specific quantitative data for the Knoevenagel condensation of 2-methoxyethyl cyanoacetate is not extensively available in the literature, the following table summarizes the effects of different solvents on reactions with the closely related ethyl cyanoacetate and methyl cyanoacetate. This data provides a strong basis for solvent selection and optimization for this compound.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Benzaldehyde (B42025) | Ethyl cyanoacetate | Cu-Mg-Al LDH | Ethanol (B145695) | 25 | 1 h | >95 |
| Aromatic Aldehydes | Ethyl cyanoacetate | DBU/Water | Water | Room Temp. | 1 h | 100 |
| 4-Methoxybenzaldehyde | Methyl cyanoacetate | Triethylamine | Ethanol | 65 (Microwave) | 35 min | 70-90 |
| 4-Chlorobenzaldehyde | Malononitrile | None | Water | Room Temp. | 24 h | High |
| Benzaldehyde | Malononitrile/Ethyl cyanoacetate | Gallium Chloride | Solvent-Free | Room Temp. | minutes | Excellent |
Experimental Protocols
The following are detailed protocols for the Knoevenagel condensation of this compound with an aromatic aldehyde (e.g., benzaldehyde) in different solvent systems. These protocols are designed as a starting point for optimization.
Protocol 1: Knoevenagel Condensation in a Conventional Organic Solvent (Ethanol)
This protocol utilizes ethanol, a common polar protic solvent that generally provides good yields.
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine (B6355638) (catalyst)
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Heating mantle
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzaldehyde (1.0 eq) and this compound (1.1 eq) in ethanol (15-20 mL).
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Protocol 2: Green Chemistry Approach - Knoevenagel Condensation in Water
This protocol employs water as a green and economical solvent.[2]
Materials:
-
This compound
-
Benzaldehyde
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a flask, prepare the DBU/water complex by mixing DBU (1 mmol) with water (25 mmol) and stirring for 3 hours.
-
To this catalytic system, add benzaldehyde (1 mmol) and this compound (1 mmol).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.
-
Upon completion, the product often precipitates from the aqueous solution.
-
Isolate the product by filtration, wash with cold water, and dry under vacuum.[2]
Protocol 3: Solvent-Free Knoevenagel Condensation
This method is environmentally friendly and often leads to high yields in a short reaction time.[3]
Materials:
-
This compound
-
Benzaldehyde
-
Basic alumina (B75360)
-
Mortar and pestle
Procedure:
-
In a mortar, combine benzaldehyde (1 eq), this compound (1 eq), and basic alumina (5 g per 5 mmol of aldehyde).
-
Grind the mixture with a pestle at room temperature.
-
Monitor the reaction progress by taking small samples for TLC analysis.
-
Once the reaction is complete, add a suitable organic solvent (e.g., diethyl ether) to the mortar and mix well.
-
Filter the mixture to remove the basic alumina.
-
Wash the alumina with the same solvent.
-
Combine the organic filtrates and remove the solvent under reduced pressure to obtain the crude product, which is often of high purity.
Mandatory Visualizations
Logical Workflow for Solvent Selection and Optimization
Caption: A logical workflow for the selection and optimization of a solvent system for the Knoevenagel condensation.
General Experimental Workflow
Caption: A generalized experimental workflow for the Knoevenagel condensation reaction.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2-Methoxyethyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethyl cyanoacetate (B8463686) is a valuable building block in organic synthesis, finding applications in the pharmaceutical and specialty chemical industries. Its synthesis, typically achieved through the esterification of cyanoacetic acid with 2-methoxyethanol (B45455), presents several considerations upon scale-up. This document provides detailed application notes and protocols to guide researchers and process chemists in transitioning from laboratory-scale synthesis to larger-scale production, with a focus on reaction optimization, safety, and product purification.
Synthesis Overview
The primary and most direct route for the synthesis of 2-Methoxyethyl cyanoacetate is the Fischer-Speier esterification of cyanoacetic acid with 2-methoxyethanol. This reaction is typically catalyzed by a strong acid and driven to completion by the removal of water.
An alternative approach is the transesterification of a lower alkyl cyanoacetate (e.g., methyl or ethyl cyanoacetate) with 2-methoxyethanol. This method can be advantageous if the starting ester is more readily available or cost-effective.
Reaction Pathway
The esterification reaction proceeds as follows:
Caption: Esterification of Cyanoacetic Acid with 2-Methoxyethanol.
Scale-Up Considerations: Batch vs. Continuous Processing
The choice between batch and continuous processing is a critical decision in the scale-up of this compound synthesis. While laboratory syntheses are almost exclusively performed in batch reactors, industrial production may favor a continuous-flow process for several reasons.[1]
| Consideration | Batch Process | Continuous Flow Process |
| Scale of Production | Suitable for small to medium scale. | Ideal for large-scale, dedicated production. |
| Flexibility | High flexibility for producing multiple products in the same equipment. | Less flexible; dedicated to a single process. |
| Safety | Higher risk of thermal runaway due to large volumes of reactants.[2] | Improved safety due to smaller reaction volumes at any given time, better heat transfer, and more precise control over reaction parameters.[3] |
| Heat Transfer | Less efficient heat transfer as the reactor volume increases (lower surface area-to-volume ratio).[4] | Excellent heat transfer due to high surface area-to-volume ratio in microreactors or flow tubes.[3] |
| Product Quality | Potential for batch-to-batch variability. | Consistent product quality due to steady-state operation. |
| Capital Cost | Lower initial investment for smaller scales. | Higher initial investment in specialized equipment. |
| Operating Cost | Can be higher due to inefficiencies in heating/cooling and manual interventions. | Lower operating costs at large scale due to automation and energy efficiency. |
Experimental Protocols
Laboratory-Scale Batch Synthesis Protocol
This protocol is suitable for producing gram to kilogram quantities of this compound.
Materials:
-
Cyanoacetic acid
-
2-Methoxyethanol
-
Sulfuric acid (98%) or p-Toluenesulfonic acid
-
Toluene or other suitable azeotroping agent
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Suitable solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer or overhead stirrer
-
Dean-Stark apparatus or azeotropic distillation head
-
Condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a stirrer, Dean-Stark trap, and condenser, add cyanoacetic acid (1.0 eq), 2-methoxyethanol (1.2-1.5 eq), and a suitable solvent to facilitate azeotropic removal of water (e.g., toluene).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.01-0.05 eq).
-
Reaction: Heat the mixture to reflux (typically 80-120°C, depending on the solvent) and continuously remove the water collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC analysis until the consumption of the limiting reagent is complete.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, dilute the mixture with an appropriate organic solvent for extraction.
-
Carefully wash the organic phase with saturated sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO2 evolution.
-
Wash the organic phase with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction corresponding to this compound (boiling point: 98-100 °C at 1 mmHg).[5][6]
Scale-Up and Industrial Production Considerations
For industrial-scale production, a continuous flow process is often preferred for improved safety and efficiency.[1]
Caption: Continuous Flow Synthesis Workflow.
Data Presentation
| Parameter | Laboratory Scale (Batch) | Industrial Scale (Continuous) | Reference |
| Typical Yield | 70-85% | >90% | General Knowledge |
| Reaction Temperature | 80-120 °C | 60-100 °C | [7] |
| Catalyst Loading (mol% vs. Cyanoacetic Acid) | 1-5 mol% | 0.5-2 mol% | [7] |
| Reaction Time | 4-12 hours | Minutes to hours (residence time) | - |
| Purity (Post-Distillation) | >98% | ≥99.0% | [5][8] |
Safety Considerations
The esterification of cyanoacetic acid is an exothermic reaction, and the potential for a thermal runaway must be carefully managed, especially during scale-up.[4]
-
Thermal Hazard Analysis: Before proceeding to a larger scale, it is crucial to perform a thermal hazard analysis of the reaction mixture using techniques such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC). This will provide critical data on the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[9]
-
Heat Management: In a batch process, ensure the reactor's cooling capacity is sufficient to handle the heat generated by the reaction, even in the event of a cooling failure. The rate of addition of reactants can be controlled to manage the rate of heat evolution.[2] In a continuous process, the excellent heat transfer characteristics of flow reactors significantly mitigate the risk of thermal runaway.[3]
-
Decomposition of Cyanoacetic Acid: Cyanoacetic acid can decompose at elevated temperatures (around 160°C), releasing toxic fumes of nitrogen oxides and hydrogen cyanide.[10] It is essential to maintain the reaction temperature below this decomposition point.
-
Handling of Reagents:
-
Cyanoacetic acid: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.
-
2-Methoxyethanol: A reproductive toxin. Avoid inhalation and skin contact. Use in a well-ventilated area and wear appropriate PPE.
-
Sulfuric acid/p-Toluenesulfonic acid: Highly corrosive. Handle with extreme care.
-
Conclusion
The scale-up synthesis of this compound requires careful consideration of the reaction parameters, choice of processing mode (batch vs. continuous), and rigorous safety protocols. While laboratory-scale batch synthesis provides a straightforward method for producing this compound, industrial-scale production benefits significantly from the enhanced safety, control, and efficiency of continuous flow processes. A thorough understanding of the reaction thermochemistry is paramount to ensure safe operation at any scale. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to successfully and safely scale up the synthesis of this compound.
References
- 1. Batch vs. Continuous | AIChE [aiche.org]
- 2. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. cedrec.com [cedrec.com]
- 5. 氰基乙酸-2-甲氧乙基酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound CAS#: 10258-54-5 [m.chemicalbook.com]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 8. This compound Lonza quality, = 99.0 GC 10258-54-5 [sigmaaldrich.com]
- 9. real.mtak.hu [real.mtak.hu]
- 10. US5412146A - Process for the preparation of 2-cyanoacetoxypropionic esters - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Knoevenagel Condensation with 2-Methoxyethyl Cyanoacetate
Welcome to the Technical Support Center for optimizing the Knoevenagel condensation with 2-Methoxyethyl cyanoacetate (B8463686). This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the Knoevenagel condensation and why is 2-Methoxyethyl cyanoacetate a useful reagent?
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the nucleophilic addition of a compound with an active methylene (B1212753) group (like this compound) to a carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[1][2] this compound is a valuable active methylene compound due to the electron-withdrawing nature of its cyano and ester groups, which increases the acidity of the adjacent methylene protons, facilitating the reaction under mild basic conditions.
Q2: What are the most common catalysts for this reaction and how do I choose one?
Weak bases are typically the catalysts of choice to prevent the self-condensation of the aldehyde or ketone starting material.[1] The selection of a catalyst can significantly impact reaction time and yield. Common and effective catalysts include:
-
Organic Amines: Piperidine (B6355638) and pyridine (B92270) are classic choices.[3]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Often used in combination with water, DBU has shown excellent catalytic activity, leading to high yields at room temperature.[4]
-
DABCO (1,4-Diazabicyclo[2.2.2]octane): This catalyst, particularly when used with an ionic liquid promoter, can also afford excellent yields in short reaction times.[5]
-
Ammonium (B1175870) Salts: Ammonium acetate (B1210297) is a milder and often effective alternative.
-
Lewis Acids: In some cases, Lewis acids like GaCl₃ have been used, especially under solvent-free conditions.[6]
For initial experiments, a common organic amine like piperidine is a good starting point. For optimization and greener approaches, DBU/water or a recyclable heterogeneous catalyst can be explored.
Q3: How does the choice of solvent affect the reaction yield?
Solvent selection is crucial for the Knoevenagel condensation. The polarity and protic/aprotic nature of the solvent can influence both steps of the reaction mechanism.
-
Aprotic Polar Solvents: Solvents like DMF (Dimethylformamide) are often superior, leading to high conversion and selectivity in short reaction times.[7]
-
Protic Polar Solvents: Alcohols like ethanol (B145695) can be effective, but in some cases, may lead to slower reactions compared to aprotic polar solvents.[7] Water has also been used successfully as a green solvent, particularly with catalysts like DBU.[4]
-
Nonpolar Solvents: Toluene and diethyl ether generally result in longer reaction times.[7]
-
Solvent-Free Conditions: This approach can be highly efficient, environmentally friendly, and can lead to high yields with simple work-up.[6]
Q4: Can I run the Knoevenagel condensation at room temperature?
Yes, many Knoevenagel condensations proceed efficiently at room temperature, especially with highly reactive aldehydes and effective catalyst systems like DBU/water.[4] However, for less reactive substrates, such as sterically hindered aldehydes or ketones, heating may be necessary to achieve a reasonable reaction rate and yield. It is always recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).
Q5: What are the most common side reactions and how can they be minimized?
The two most prevalent side reactions are:
-
Self-condensation of the Carbonyl Compound: This is more likely with enolizable aldehydes or ketones and when using a strong base.
-
Solution: Use a weak base as a catalyst (e.g., piperidine, ammonium acetate) instead of a strong base like sodium hydroxide.[1]
-
-
Michael Addition: The product of the Knoevenagel condensation, an α,β-unsaturated compound, can sometimes react with another molecule of the active methylene compound.
-
Solution: Carefully control the stoichiometry, aiming for a 1:1 molar ratio of the aldehyde/ketone and this compound.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The catalyst may be old, decomposed, or unsuitable for the specific substrates. | - Use a fresh batch of catalyst.- Screen a variety of catalysts (e.g., piperidine, DBU, DABCO).- Optimize the catalyst loading, starting with a catalytic amount (e.g., 5-10 mol%). |
| Suboptimal Reaction Temperature: The temperature may be too low to overcome the activation energy. | - Gradually increase the reaction temperature while monitoring for side product formation with TLC.- For some systems, refluxing may be necessary. | |
| Insufficient Reaction Time: The reaction may not have reached completion. | - Monitor the reaction progress with TLC to determine the optimal reaction time. | |
| Water Inhibition: The water produced as a byproduct can sometimes inhibit the reaction equilibrium. | - If the reaction is run in an organic solvent, consider using a Dean-Stark apparatus to remove water azeotropically. | |
| Formation of Multiple Products | Self-Condensation of Aldehyde/Ketone: The use of a base that is too strong can promote this side reaction. | - Switch to a weaker base (e.g., from an alkoxide to an amine catalyst). |
| Michael Addition Side Product: An excess of the active methylene compound can lead to a subsequent Michael addition. | - Use a strict 1:1 stoichiometry of the carbonyl compound and this compound. | |
| Difficult Product Purification | Catalyst Residue: Homogeneous catalysts like piperidine or DBU can be challenging to remove. | - Consider using a heterogeneous (solid-supported) catalyst that can be filtered off.- Perform an acidic workup to protonate and extract the amine catalyst into an aqueous layer. |
| Product Polymerization: Some cyanoacrylate products can be prone to polymerization, especially at high temperatures or in the presence of base. | - Purify at lower temperatures if possible.- During workup and chromatography, a slightly acidic environment can help suppress polymerization.[8] |
Quantitative Data on Catalyst and Solvent Effects
Note: The following data is for the analogous reaction with ethyl cyanoacetate and serves as a strong starting point for optimizing your reaction with this compound.
Table 1: Effect of Catalyst on the Knoevenagel Condensation of Benzaldehyde and Ethyl Cyanoacetate
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| DBU/H₂O | Water | Room Temp. | 20 min | 96 | [4] |
| Piperidine | Ethanol | Reflux | 3-6 h | >90 (typical) | [6] |
| DABCO/[HyEtPy]Cl | Water | 50 | 40 min | 98 | [5] |
| GaCl₃ | Solvent-free | Room Temp. | minutes | High | [6] |
| Cu-Mg-Al LDH | Ethanol | 80 | - | 95 | [9] |
Table 2: Effect of Solvent on the Knoevenagel Condensation
| Solvent | Type | General Outcome | Reference |
| DMF | Aprotic Polar | High conversion, high selectivity, short reaction time | [7] |
| Ethanol | Protic Polar | Good yields, but can be slower than aprotic polar solvents | [7] |
| Water | Protic Polar | Excellent green solvent, especially with appropriate catalysts (e.g., DBU) | [4] |
| Toluene | Nonpolar | Longer reaction times compared to polar solvents | [7] |
| None (Solvent-free) | - | Often rapid, high-yielding, and environmentally friendly | [6] |
Experimental Protocols
Protocol 1: General Knoevenagel Condensation using Piperidine Catalyst
-
Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde (1.0 eq.) and this compound (1.0-1.1 eq.) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq.).
-
Reaction: Heat the mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Protocol 2: DBU/Water Catalyzed Knoevenagel Condensation
-
Catalyst Preparation: Prepare the DBU/water complex by mixing DBU (1.0 eq.) with water (25 eq.).[4]
-
Reactant Addition: To this mixture, add the aldehyde (1.0 eq.) and this compound (1.0 eq.) at room temperature.
-
Reaction: Stir the mixture vigorously. The reaction is often complete in under an hour at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, the product often precipitates from the aqueous medium.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.[4]
Visualized Workflows
Caption: A generalized workflow for performing the Knoevenagel condensation.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Methoxyethyl Cyanoacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Methoxyethyl cyanoacetate (B8463686).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 2-Methoxyethyl cyanoacetate from reaction byproducts.
Issue 1: Low Purity After Vacuum Distillation
Q: My final product purity is below 99% after vacuum distillation. What are the potential causes and how can I improve it?
A: Low purity after distillation can stem from several factors. The most common culprits are co-distillation of impurities with similar boiling points, thermal decomposition of the product, or incomplete removal of volatile starting materials.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Co-distillation of Impurities | - Improve Fractionation: Increase the efficiency of your distillation column by using a longer packed column (e.g., Vigreux or Raschig rings). - Optimize Reflux Ratio: A higher reflux ratio can improve separation, but may increase distillation time. - Check Vacuum Level: Ensure a stable and sufficiently low vacuum is maintained. Fluctuations can lead to poor separation.[1] |
| Thermal Decomposition | - Lower Distillation Temperature: this compound can be sensitive to high temperatures. A lower vacuum will allow for distillation at a lower temperature.[1] - Minimize Residence Time: Do not heat the distillation flask for an extended period before distillation begins. |
| Incomplete Removal of Starting Materials | - Pre-distillation Wash: Before distillation, wash the crude product with a saturated sodium bicarbonate solution to remove acidic impurities like residual cyanoacetic acid and the acid catalyst. Follow with a brine wash to remove excess water. - Rotary Evaporation: Ensure all volatile solvents and unreacted 2-methoxyethanol (B45455) are removed under reduced pressure before high-vacuum distillation. |
Issue 2: Product Discoloration (Yellow or Brown Tinge)
Q: The purified this compound has a distinct yellow or brown color. What causes this and how can it be prevented?
A: Discoloration is often an indication of impurities or degradation products.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Residual Acid Catalyst | - Neutralization: Thoroughly wash the crude product with a mild base (e.g., sodium bicarbonate solution) to neutralize and remove any remaining acid catalyst before distillation. |
| Thermal Stress | - Reduce Heating: Avoid excessive heating during the reaction and purification steps. Use a water or oil bath for uniform heating. |
| Oxidation | - Inert Atmosphere: If sensitivity to air is suspected, perform the distillation under an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Low Yield of Purified Product
Q: My final yield of purified this compound is significantly lower than expected. Where could I be losing my product?
A: Product loss can occur at various stages of the workup and purification process.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Monitoring: Monitor the reaction progress using TLC or GC to ensure it has gone to completion before starting the workup. |
| Loss During Aqueous Workup | - Back-Extraction: this compound has some water solubility. Back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover dissolved product. |
| Hydrolysis of the Ester | - Avoid Strong Bases: During neutralization, use a mild base like sodium bicarbonate. Strong bases (e.g., sodium hydroxide) can promote hydrolysis of the ester. - Minimize Contact with Water: Keep the workup process as brief as possible and ensure all glassware is dry. |
| Mechanical Losses | - Careful Transfers: Be meticulous during transfers between glassware to minimize physical loss of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the synthesis of this compound?
A: The most common byproducts are unreacted starting materials, namely cyanoacetic acid and 2-methoxyethanol. Additionally, water is formed during the esterification reaction. If a strong acid catalyst like sulfuric acid is used, it will be present in the crude product. Side reactions, although less common, can include the formation of dimers or polymers, especially if the reaction is heated for an extended period.
Q2: What is the recommended purification method for this compound?
A: Vacuum distillation is the most widely used and effective method for purifying this compound on a laboratory scale.[2] Its relatively high boiling point and potential for thermal degradation at atmospheric pressure make vacuum distillation the preferred choice.
Q3: How can I assess the purity of my final product?
A: The purity of this compound can be reliably determined using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to detect non-volatile impurities. A reverse-phase C18 column with a water/acetonitrile mobile phase is a good starting point for method development.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify proton-containing impurities.
Q4: What are the key physical properties of this compound relevant to its purification?
A: Key physical properties are summarized in the table below.
| Property | Value |
| Boiling Point | 98-100 °C at 1 mmHg[2] |
| Density | 1.127 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.434[2] |
Q5: Can I use liquid-liquid extraction for purification?
A: Liquid-liquid extraction is a crucial part of the workup to remove water-soluble impurities like the acid catalyst and unreacted starting materials.[5][6][7] However, it is generally not sufficient as a standalone purification method to achieve high purity due to the potential for co-dissolving of byproducts in the organic phase. It is best used as a preliminary purification step before distillation.
Experimental Protocols
Protocol 1: Aqueous Workup of Crude this compound
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an equal volume of a suitable organic solvent, such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 50 mL per 100 mL of reaction mixture). Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Water (1 x 50 mL).
-
Saturated aqueous sodium chloride (brine) solution (1 x 50 mL).
-
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude product.
Protocol 2: Vacuum Distillation of this compound
-
Set up a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry.
-
Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.
-
Slowly and carefully apply vacuum to the system.
-
Once a stable vacuum is achieved (around 1 mmHg), begin heating the distillation flask using a heating mantle or oil bath.
-
Collect the fraction that distills at 98-100 °C.
-
Discontinue the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 2. This compound Lonza quality, = 99.0 GC 10258-54-5 [sigmaaldrich.com]
- 3. Separation of 2-Ethoxyethyl cyanoacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 2-Methoxyethyl Cyanoacetate
Welcome to the technical support center for 2-Methoxyethyl Cyanoacetate (B8463686). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent, with a particular focus on addressing low conversion rates in Knoevenagel condensations.
Frequently Asked Questions (FAQs)
Q1: My Knoevenagel condensation reaction with 2-Methoxyethyl cyanoacetate is resulting in a low yield. What are the most common causes?
A1: Low conversion rates in Knoevenagel condensations are frequently due to several factors. These include the choice and activity of the catalyst, the reaction solvent, inadequate removal of the water byproduct, and the purity of your starting materials. The reactivity of the aldehyde or ketone used also plays a significant role.
Q2: Which catalyst is most effective for Knoevenagel condensations with this compound?
A2: While various basic catalysts can be used, piperidine (B6355638) is a commonly employed and effective catalyst for this reaction.[1] Other bases such as triethylamine (B128534) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also be effective.[2][3] The optimal catalyst may depend on the specific substrates and reaction conditions.
Q3: How does the choice of solvent affect the reaction outcome?
A3: The solvent plays a crucial role in the Knoevenagel condensation. Protic solvents like ethanol (B145695) can be effective, but in some cases, aprotic polar solvents may be preferred. The solubility of all reactants in the chosen solvent at the reaction temperature is critical for a homogenous reaction mixture and optimal conversion.[2]
Q4: I suspect hydrolysis of this compound is contributing to my low yield. How can I minimize this?
A4: this compound can undergo hydrolysis to 2-methoxyethanol (B45455) and cyanoacetic acid, especially in the presence of water and a base or acid catalyst.[4] To minimize hydrolysis, ensure your reactants and solvent are dry. If water is a byproduct of the reaction, as in the Knoevenagel condensation, its removal using methods like azeotropic distillation with a Dean-Stark trap can drive the reaction towards the product and reduce the likelihood of hydrolysis.
Q5: Are there any side reactions specific to the 2-methoxyethyl group I should be aware of?
A5: Besides hydrolysis, the ether linkage in the 2-methoxyethyl group is generally stable under typical Knoevenagel condensation conditions. However, under strongly basic conditions or at elevated temperatures, cleavage of the ether bond is a possibility, though less common than ester hydrolysis.
Troubleshooting Guide
Low conversion rates in reactions with this compound can be systematically addressed by evaluating several key experimental parameters.
Caption: A flowchart for troubleshooting low conversion rates.
Data Presentation
The following table summarizes the yields of various ring-substituted 2-methoxyethyl phenylcyanoacrylates prepared via the piperidine-catalyzed Knoevenagel condensation of this compound and the corresponding substituted benzaldehyde (B42025).
| Aldehyde Substituent (R) | Product | Yield (%) | Reference |
| 2,3-dimethyl | 2-Methoxyethyl 2-cyano-3-(2,3-dimethylphenyl)acrylate | - | [2] |
| 2,4-dimethyl | 2-Methoxyethyl 2-cyano-3-(2,4-dimethylphenyl)acrylate | - | [2] |
| 2,5-dimethyl | 2-Methoxyethyl 2-cyano-3-(2,5-dimethylphenyl)acrylate | - | [2] |
| 3,4-dimethyl | 2-Methoxyethyl 2-cyano-3-(3,4-dimethylphenyl)acrylate | - | [2] |
| 3,5-dimethyl | 2-Methoxyethyl 2-cyano-3-(3,5-dimethylphenyl)acrylate | - | [2] |
| 2,3-dimethoxy | 2-Methoxyethyl 2-cyano-3-(2,3-dimethoxyphenyl)acrylate | - | [2] |
| 2,4-dimethoxy | 2-Methoxyethyl 2-cyano-3-(2,4-dimethoxyphenyl)acrylate | - | [2] |
| 2,5-dimethoxy | 2-Methoxyethyl 2-cyano-3-(2,5-dimethoxyphenyl)acrylate | - | [2] |
| 3,4-dimethoxy | 2-Methoxyethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate | - | [2] |
| 3,5-dimethoxy | 2-Methoxyethyl 2-cyano-3-(3,5-dimethoxyphenyl)acrylate | - | [2] |
| 2,5-dibromo | 2-Methoxyethyl 2-cyano-3-(2,5-dibromophenyl)acrylate | - | [5] |
| 3,5-dibromo | 2-Methoxyethyl 2-cyano-3-(3,5-dibromophenyl)acrylate | - | [5] |
| 2,3-dichloro | 2-Methoxyethyl 2-cyano-3-(2,3-dichlorophenyl)acrylate | - | [5] |
| 2,4-dichloro | 2-Methoxyethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate | - | [5] |
| 2,6-dichloro | 2-Methoxyethyl 2-cyano-3-(2,6-dichlorophenyl)acrylate | - | [5] |
| 3,4-dichloro | 2-Methoxyethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate | - | [5] |
| 3,5-dichloro | 2-Methoxyethyl 2-cyano-3-(3,5-dichlorophenyl)acrylate | - | [5] |
| 2,4-difluoro | 2-Methoxyethyl 2-cyano-3-(2,4-difluorophenyl)acrylate | - | [5] |
| 2,5-difluoro | 2-Methoxyethyl 2-cyano-3-(2,5-difluorophenyl)acrylate | - | [5] |
| 2,6-difluoro | 2-Methoxyethyl 2-cyano-3-(2,6-difluorophenyl)acrylate | - | [5] |
| 3,4-difluoro | 2-Methoxyethyl 2-cyano-3-(3,4-difluorophenyl)acrylate | - | [5] |
| 3,5-difluoro | 2-Methoxyethyl 2-cyano-3-(3,5-difluorophenyl)acrylate | - | [5] |
| 2-chloro-6-fluoro | 2-Methoxyethyl 2-cyano-3-(2-chloro-6-fluorophenyl)acrylate | - | [5] |
| 3-chloro-4-fluoro | 2-Methoxyethyl 2-cyano-3-(3-chloro-4-fluorophenyl)acrylate | - | [5] |
| 2-chloro-5-nitro | 2-Methoxyethyl 2-cyano-3-(2-chloro-5-nitrophenyl)acrylate | - | [5] |
| 4-chloro-3-nitro | 2-Methoxyethyl 2-cyano-3-(4-chloro-3-nitrophenyl)acrylate | - | [5] |
Note: Specific yield percentages were not available in the abstracts of the cited preprints. The papers indicate the synthesis was successful.
Experimental Protocols
Representative Protocol: Piperidine-Catalyzed Knoevenagel Condensation of this compound with a Substituted Benzaldehyde
This protocol is a general guideline based on procedures described for the Knoevenagel condensation.[1]
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Piperidine (catalytic amount, e.g., 0.1 eq)
-
Toluene or Ethanol (as solvent)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Hexane (B92381) and Ethyl Acetate (B1210297) (for chromatography)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus (if using toluene)
-
Reflux condenser
-
Magnetic stirrer and stir plate
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted benzaldehyde (1.0 eq) and this compound (1.0 - 1.2 eq). Add the solvent (e.g., toluene). If using toluene, attach a Dean-Stark trap and a reflux condenser.
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
-
Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by TLC. If using a Dean-Stark trap, monitor the collection of water. The reaction is typically complete when no more water is collected or when TLC indicates the consumption of the limiting reagent.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with 1M HCl to remove the piperidine catalyst.
-
Wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.
-
Characterization: Characterize the purified product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Caption: A generalized workflow for the Knoevenagel condensation.
References
Technical Support Center: Catalyst Choice in 2-Methoxyethyl Cyanoacetate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of catalyst selection on the outcomes of reactions involving 2-Methoxyethyl cyanoacetate (B8463686).
I. Knoevenagel Condensation
The Knoevenagel condensation is a frequently employed reaction for 2-Methoxyethyl cyanoacetate, typically involving the reaction of an aldehyde or ketone with the active methylene (B1212753) group of the cyanoacetate in the presence of a basic catalyst. The choice of catalyst is critical in determining the yield, purity, and reaction time.
Troubleshooting Guide: Knoevenagel Condensation
| Issue | Potential Cause | Troubleshooting Steps & Catalyst Considerations |
| Low or No Product Yield | Inefficient deprotonation of this compound. | - Catalyst Choice: Weak bases like piperidine (B6355638) or pyridine (B92270) are common, but if yields are low, consider a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). For greener alternatives, ammonium (B1175870) salts such as ammonium acetate (B1210297) can be effective.[1] - Catalyst Loading: Optimize the catalyst concentration; typically, 10-20 mol% is a good starting point. |
| Reversible reaction equilibrium. | - Water Removal: The reaction produces water, which can shift the equilibrium back to the reactants. Use a Dean-Stark apparatus for azeotropic removal of water, especially with catalysts like p-toluenesulfonic acid in toluene.[2] | |
| Catalyst deactivation. | - Catalyst Purity: Ensure the catalyst is pure and not degraded. For instance, piperidine can degrade over time. Use a fresh bottle or distill before use. | |
| Formation of Side Products (e.g., Michael Adducts, self-condensation of carbonyl compound) | Catalyst is too strong or reaction time is too long. | - Catalyst Selection: Strong bases can promote side reactions. If Michael addition is observed, consider switching from a strong base like DBU to a milder one like piperidine or even a heterogeneous catalyst. - Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts. |
| High reaction temperature. | - Temperature Control: Lowering the reaction temperature can often minimize the formation of side products. | |
| Difficult Product Purification | Catalyst residue in the product mixture. | - Catalyst Choice: Homogeneous catalysts like piperidine can be difficult to remove. Consider using a heterogeneous catalyst (e.g., supported amines, basic resins) which can be easily filtered off after the reaction.[3] |
FAQs: Knoevenagel Condensation
Q1: What are the most common catalysts for the Knoevenagel condensation with this compound?
A1: The most common catalysts are weak organic bases. Piperidine is a classic choice and is widely used.[4][5] Other effective catalysts include 1,4-diazabicyclo[2.2.2]octane (DABCO), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1] For more environmentally friendly options, heterogeneous catalysts and ionic liquids are also employed.[3]
Q2: How does the choice of catalyst affect the reaction time and yield?
A2: The catalyst's basicity and nature significantly impact the reaction rate and final yield. Stronger bases like DBU can lead to faster reactions and higher yields compared to weaker bases like piperidine, but may also increase the likelihood of side reactions.[1] Heterogeneous catalysts might offer comparable yields to homogeneous ones but often require longer reaction times.
Q3: Can I run the Knoevenagel condensation without a solvent?
A3: Yes, solvent-free Knoevenagel condensations are possible and are considered a green chemistry approach. This is often facilitated by using a solid catalyst or by microwave irradiation.[6]
Data Presentation: Catalyst Comparison for Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol (B145695) | Reflux | 2-6 | ~90 | [5] |
| DBU/Water | Water | Room Temp | 0.5-2 | >95 | [1] |
| Elemental Copper | Ethanol | 56 | 2 | ~99 | [7] |
| Ammonium Acetate | Solvent-free (MW) | - | < 1 | >90 | [8] |
Note: Yields are approximate and can vary based on the specific aldehyde or ketone used.
Experimental Protocols: Knoevenagel Condensation
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde (1.0 eq) and this compound (1.1 eq) in ethanol (10-20 mL).[5]
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.[5]
-
Reaction: Heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.[4][5]
Mandatory Visualization: Knoevenagel Condensation
Caption: General experimental workflow for the Knoevenagel condensation.
II. Transesterification
Transesterification of this compound involves the exchange of its methoxyethyl group with another alcohol, typically catalyzed by an acid or a base.
Troubleshooting Guide: Transesterification
| Issue | Potential Cause | Troubleshooting Steps & Catalyst Considerations |
| Low Conversion | Inefficient catalyst. | - Acid Catalysis: Use strong protic acids like sulfuric acid or p-toluenesulfonic acid. For easier separation, consider solid acid catalysts like acidic resins (e.g., Amberlyst-15).[9] - Base Catalysis: Strong bases like sodium methoxide (B1231860) or potassium hydroxide (B78521) are effective. However, they are sensitive to water and free acids in the reactants. |
| Reversible reaction. | - Excess Alcohol: Use a large excess of the new alcohol to drive the equilibrium towards the product.[10] | |
| Catalyst Deactivation | Presence of water or impurities. | - Anhydrous Conditions: Ensure all reactants and solvents are anhydrous, especially when using base catalysts. Water can hydrolyze the ester and neutralize the catalyst.[11] - Purify Reactants: Remove any acidic impurities from the starting materials that could neutralize a basic catalyst. |
| Side Product Formation (e.g., Saponification) | Use of a strong base with acidic impurities or water. | - Catalyst Choice: If saponification is an issue with a homogeneous base catalyst, switch to an acid catalyst or a heterogeneous base catalyst which is generally less prone to causing this side reaction.[12] |
FAQs: Transesterification
Q1: What are the common catalysts for the transesterification of this compound?
A1: Both acid and base catalysts are commonly used. Homogeneous acid catalysts include sulfuric acid and p-toluenesulfonic acid. Homogeneous base catalysts include sodium hydroxide and potassium hydroxide. Heterogeneous catalysts, such as solid acids and bases, are also employed for easier separation.[13][14]
Q2: How do I choose between an acid and a base catalyst for transesterification?
A2: Base catalysts are generally faster than acid catalysts. However, they are very sensitive to water and free fatty acids, which can lead to saponification. Acid catalysts are less sensitive to these impurities but typically require higher temperatures and longer reaction times.[13]
Data Presentation: Catalyst Comparison for Transesterification
| Catalyst Type | Catalyst Example | Advantages | Disadvantages |
| Homogeneous Acid | Sulfuric Acid | Tolerant to water and free acids. | Corrosive, difficult to separate. |
| Homogeneous Base | Sodium Hydroxide | High reaction rates at low temperatures. | Sensitive to water and free acids, saponification can occur.[12] |
| Heterogeneous Acid | Amberlyst-15 | Easily separable, reusable. | Lower activity than homogeneous catalysts. |
| Heterogeneous Base | CaO | Reusable, less corrosive. | Can be poisoned by CO2 and water. |
Experimental Protocols: Transesterification
Protocol 2: Acid-Catalyzed Transesterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound, a large excess of the desired alcohol (e.g., 5-10 equivalents), and a catalytic amount of sulfuric acid (e.g., 1-2 mol%).
-
Reaction: Heat the mixture to reflux.
-
Monitoring: Monitor the reaction by Gas Chromatography (GC) or TLC.
-
Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Purification: Extract the product with a suitable organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO4), and purify by distillation or column chromatography.
Mandatory Visualization: Transesterification Troubleshooting
Caption: Troubleshooting logic for transesterification reactions.
III. Decarboxylation
The cyanoacetate group can undergo decarboxylation, typically after hydrolysis of the ester to the corresponding carboxylic acid. The choice of catalyst can influence the efficiency of this reaction.
Troubleshooting Guide: Decarboxylation
| Issue | Potential Cause | Troubleshooting Steps & Catalyst Considerations |
| Incomplete Decarboxylation | Insufficient heat or inappropriate catalyst. | - Thermal Decarboxylation: Simple heating is often sufficient for the decarboxylation of β-keto acids or cyanoacetic acids. Ensure the temperature is high enough. - Catalytic Decarboxylation: For more challenging substrates, a catalyst may be required. Metal catalysts, such as copper-based catalysts, can facilitate decarboxylation at lower temperatures. |
| Side Reactions | Harsh reaction conditions. | - Milder Conditions: If side reactions are observed, consider using a catalyst that allows for decarboxylation under milder conditions. For example, some organocatalysts or metal complexes can be effective at lower temperatures. |
FAQs: Decarboxylation
Q1: Do I always need a catalyst for the decarboxylation of this compound derivatives?
A1: Not necessarily. After hydrolysis of the ester to the corresponding cyanoacetic acid, thermal decarboxylation can often be achieved by heating. However, a catalyst can lower the required temperature and improve the reaction rate and selectivity.
Q2: What types of catalysts are used for decarboxylation?
A2: A variety of catalysts can be used, including metal salts (e.g., copper salts), acids, and bases. The choice depends on the specific substrate and the desired reaction conditions.
Mandatory Visualization: Decarboxylation Pathway
Caption: General pathway for the decarboxylation of this compound derivatives.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
identifying and removing impurities in 2-Methoxyethyl cyanoacetate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxyethyl cyanoacetate (B8463686). Here, you will find information on identifying and removing common impurities to ensure the quality and consistency of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in 2-Methoxyethyl cyanoacetate?
A1: Common impurities in this compound can originate from the synthesis process or degradation. These may include:
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Unreacted Starting Materials: Cyanoacetic acid and 2-Methoxyethanol are the primary starting materials for the synthesis and can remain in the final product if the reaction is incomplete.
-
Synthesis Byproducts: The synthesis of cyanoacetates can produce side products. For instance, if the synthesis starts from chloroacetic acid and sodium cyanide, residual sodium chloride might be present.
-
Residual Solvents: Solvents used during synthesis or purification may be present in trace amounts.
-
Water: Moisture can be introduced during synthesis or handling.
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Degradation Products: this compound can be susceptible to degradation, especially in the presence of strong bases or acids, leading to the formation of various degradation products. One known impurity in commercial products is cyanoacetic acid, with specified limits of ≤100 mg/kg.[1]
Q2: How can I identify the impurities in my this compound sample?
A2: Several analytical techniques can be employed to identify and quantify impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for detecting non-volatile impurities.[2] A reversed-phase C18 column with a UV detector is commonly used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for identifying volatile impurities and residual solvents.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural confirmation of the main component and identification of proton-containing impurities.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify functional groups of impurities.
Q3: What are the acceptable limits for impurities in this compound?
A3: The acceptable limits for impurities depend on the specific application. For high-purity applications such as in pharmaceutical and electronic materials synthesis, impurity levels should be minimized. As a reference, one commercially available high-purity grade of this compound specifies the following:
Troubleshooting Guides
Issue 1: Presence of Acidic Impurities (e.g., Cyanoacetic Acid)
-
Symptoms:
-
Lower than expected pH of aqueous extracts.
-
Broad peaks or tailing in HPLC chromatograms.
-
Additional peaks in the ¹H NMR spectrum corresponding to acidic protons.
-
-
Root Cause:
-
Incomplete esterification reaction during synthesis.
-
Hydrolysis of the ester group due to the presence of moisture.
-
-
Corrective Actions:
-
Aqueous Wash: Perform a liquid-liquid extraction. Dissolve the this compound in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize and remove acidic impurities. Follow with a water wash to remove any remaining salts and bicarbonate.
-
Fractional Distillation: Purify the product by fractional distillation under reduced pressure. This compound has a boiling point of 98-100 °C at 1 mmHg.[1][3] Acidic impurities with different boiling points can be separated.
-
Issue 2: Presence of Volatile Impurities (e.g., Residual Solvents)
-
Symptoms:
-
Unexpected peaks in the GC-MS chromatogram.
-
Characteristic solvent peaks in the ¹H NMR spectrum.
-
-
Root Cause:
-
Incomplete removal of solvents used during synthesis or purification.
-
-
Corrective Actions:
-
Drying under Vacuum: Place the sample under high vacuum to remove residual volatile solvents. Gentle heating can be applied if the compound is thermally stable.
-
Fractional Distillation: As mentioned above, fractional distillation is an effective method for separating volatile impurities.
-
Experimental Protocols
Protocol 1: Identification of Impurities by HPLC
This protocol is adapted from a method for a similar compound and can be optimized for this compound.[2]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (B52724) (HPLC grade).
-
Gradient: A linear gradient from 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water.
Protocol 2: Purification by Fractional Distillation
-
Apparatus: A standard fractional distillation setup with a vacuum pump, a Vigreux column, a condenser, and receiving flasks. The flask and column should be washed with an alkali solution and dried before use to neutralize any acidic residues.
-
Procedure:
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Assemble the fractional distillation apparatus and ensure all joints are properly sealed.
-
Begin heating the flask gently in an oil bath.
-
Slowly reduce the pressure using the vacuum pump to the desired level (e.g., 1 mmHg).
-
Discard the initial and final fractions, which are likely to be enriched in lower and higher boiling point impurities, respectively.
-
Quantitative Data Summary
| Impurity Class | Common Examples | Typical Concentration Range (Commercial Grade) | Analytical Method |
| Acidic Impurities | Cyanoacetic Acid | ≤ 100 mg/kg[1] | HPLC, Titration |
| Starting Materials | 2-Methoxyethanol | Variable | GC-MS, ¹H NMR |
| Residual Solvents | Varies based on synthesis | < 0.5% | GC-MS |
Visual Diagrams
Caption: Workflow for the identification and removal of impurities from this compound.
Caption: Decision tree for selecting a purification method for this compound.
References
preventing hydrolysis of the ester group in 2-Methoxyethyl cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the hydrolytic stability of the ester group in 2-Methoxyethyl cyanoacetate (B8463686) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is 2-Methoxyethyl cyanoacetate susceptible to it?
A1: Ester hydrolysis is a chemical reaction in which a water molecule breaks one of the bonds in an ester, resulting in the formation of a carboxylic acid and an alcohol. In the case of this compound, the ester group can react with water to yield cyanoacetic acid and 2-methoxyethanol (B45455).[1] This reaction can be catalyzed by both acids and bases. The presence of electron-withdrawing groups, such as the cyano group, can influence the susceptibility of the ester to hydrolysis.
Q2: Under what experimental conditions is the hydrolysis of this compound most likely to occur?
A2: Hydrolysis of this compound is most likely to occur under the following conditions:
-
Presence of Water: Water is a necessary reactant for hydrolysis. Reactions conducted in aqueous solutions or with non-anhydrous solvents are at higher risk.
-
Acidic or Basic Conditions: Both strong acids (e.g., hydrochloric acid, sulfuric acid) and bases (e.g., piperidine (B6355638), sodium hydroxide) can catalyze the hydrolysis of the ester.[1] Weakly basic amines, often used as catalysts in reactions like the Knoevenagel condensation, can also promote hydrolysis.
-
Elevated Temperatures: Higher reaction temperatures generally increase the rate of hydrolysis.[2]
Q3: How can I detect if hydrolysis of this compound has occurred in my reaction?
A3: The occurrence of hydrolysis can be inferred from the following observations:
-
Low Yield of Desired Product: If you are performing a reaction such as a Knoevenagel condensation and obtain a low yield of the expected product, hydrolysis of the starting material could be a contributing factor.
-
Presence of Byproducts: Analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy may reveal the presence of cyanoacetic acid and/or 2-methoxyethanol in your reaction mixture or crude product.
-
Changes in pH: The formation of cyanoacetic acid from hydrolysis will decrease the pH of the reaction mixture.
Q4: What are the general strategies to prevent or minimize the hydrolysis of the ester group?
A4: To minimize ester hydrolysis, consider the following strategies:
-
Control Moisture Levels: Use anhydrous solvents and reagents, and run reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[3]
-
pH Control: Maintain a neutral or slightly acidic pH if compatible with your reaction conditions. Avoid strongly acidic or basic conditions where hydrolysis is accelerated.[3]
-
Temperature Management: Conduct reactions at the lowest effective temperature to slow the rate of hydrolysis.
-
Use of Stabilizers: In some applications, ester stabilizers like carbodiimides can be employed. These compounds react with any carboxylic acids formed, preventing them from catalyzing further hydrolysis.[4][5]
Troubleshooting Guide: Knoevenagel Condensation
This guide addresses specific issues you might encounter during a Knoevenagel condensation using this compound, with a focus on problems arising from ester hydrolysis.
Issue 1: Low Yield of the α,β-Unsaturated Product
Q: My Knoevenagel condensation is resulting in a low yield of the desired product. I suspect hydrolysis of the this compound. How can I confirm this and what steps can I take to improve the yield?
A: Low yield is a common problem that can be linked to the hydrolysis of your starting ester. Here’s a systematic approach to troubleshoot this issue:
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Knoevenagel reactions due to suspected ester hydrolysis.
Impact of Reaction Conditions on Yield (Illustrative Data)
The following table illustrates how different reaction parameters can influence the yield of a Knoevenagel condensation, with a focus on minimizing hydrolysis. Note: This data is representative and may not reflect the exact outcomes for all substrate combinations.
| Parameter | Condition A (Hydrolysis Prone) | Condition B (Hydrolysis Minimized) | Expected Outcome |
| Solvent | Technical grade ethanol (B145695) (contains water) | Anhydrous toluene | Anhydrous conditions prevent water from participating in hydrolysis. |
| Catalyst | Piperidine (0.2 eq) | DABCO (0.1 eq) | A less basic or sterically hindered catalyst can reduce the rate of base-catalyzed hydrolysis. |
| Temperature | 80 °C | 50 °C | Lower temperatures slow down the hydrolysis side reaction. |
| Additives | None | Molecular Sieves | Actively removes water produced during the condensation, shifting the equilibrium towards the product and preventing hydrolysis. |
| Illustrative Yield | 40-50% | 85-95% | Minimizing hydrolysis significantly improves product yield. |
Experimental Protocols
Protocol 1: Standard Knoevenagel Condensation (Potential for Hydrolysis)
This protocol describes a general procedure for the Knoevenagel condensation. Steps where hydrolysis is a risk are highlighted.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.05 eq)
-
Ethanol (technical grade)
-
Piperidine (0.1 eq)
Procedure:
-
To a round-bottom flask, add the aldehyde, this compound, and ethanol.
-
Add a catalytic amount of piperidine to the mixture. (Risk of initiating base-catalyzed hydrolysis)
-
Heat the reaction mixture to reflux. (Risk of accelerating hydrolysis)
-
Monitor the reaction progress using TLC. The reaction is typically complete within 3-6 hours.
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product. (Introduction of a large amount of water)
-
Collect the crude product by filtration and purify by recrystallization.
Protocol 2: Optimized Knoevenagel Condensation (Minimized Hydrolysis)
This protocol incorporates strategies to minimize the hydrolysis of this compound.
Optimized Experimental Workflow
Caption: An experimental workflow for Knoevenagel condensation designed to minimize ester hydrolysis.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Toluene
-
Activated 4Å Molecular Sieves
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 eq)
Procedure:
-
Set up a flame-dried, round-bottom flask equipped with a reflux condenser under an inert atmosphere of nitrogen or argon.
-
To the flask, add the aldehyde, this compound, anhydrous toluene, and activated 4Å molecular sieves.
-
Add DABCO to the stirred mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50 °C).
-
Monitor the reaction's progress using TLC. The reaction is often complete in a shorter time frame compared to standard protocols.
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture to remove the molecular sieves, washing with a small amount of anhydrous toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography or recrystallization as appropriate.
Signaling Pathways: Hydrolysis Mechanisms
The hydrolysis of this compound can be catalyzed by both acid and base. The diagrams below illustrate these mechanistic pathways.
Acid-Catalyzed Hydrolysis
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Hydrolysis (Saponification)
Caption: Mechanism of base-catalyzed hydrolysis of this compound.
References
Technical Support Center: Work-up Procedures for Reactions Involving 2-Methoxyethyl Cyanoacetate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the work-up procedures for reactions involving 2-methoxyethyl cyanoacetate (B8463686). Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of reactions involving 2-methoxyethyl cyanoacetate, offering potential causes and solutions.
Issue 1: Low or No Product Yield After Work-up
Q: My reaction appears to have gone to completion, but I'm experiencing low or no yield of my desired product after the work-up. What are the potential causes and how can I improve my recovery?
A: Low product yield after work-up is a common issue that can stem from several factors during the extraction and purification process. A systematic approach to troubleshooting this problem is crucial.
Potential Causes and Solutions:
-
Product Solubility in the Aqueous Layer: The presence of the methoxyethyl group can increase the water solubility of the product compared to analogous ethyl or methyl esters.
-
Solution: Before discarding the aqueous layer, re-extract it multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). To decrease the solubility of the product in the aqueous phase, you can saturate the aqueous layer with brine (a saturated solution of NaCl).
-
-
Emulsion Formation: During extraction, a stable emulsion can form between the organic and aqueous layers, trapping the product.
-
Solution: To break up an emulsion, you can try adding brine, adding a small amount of a different organic solvent, or gently swirling instead of vigorously shaking the separatory funnel. In some cases, filtration through a pad of Celite® can also be effective.
-
-
Product Volatility: While less common for larger molecules, some smaller products derived from this compound could be volatile and lost during solvent removal.
-
Solution: When removing the solvent under reduced pressure (e.g., on a rotary evaporator), use a moderate temperature and pressure. Check the solvent collected in the trap for any signs of your product.
-
-
Incomplete Reaction: What appears to be a complete reaction by thin-layer chromatography (TLC) might be misleading.
-
Solution: Ensure the reaction has genuinely gone to completion by using a combination of analytical techniques, such as NMR or LC-MS, on a small aliquot of the crude reaction mixture.
-
-
Product Degradation During Work-up: The product may be sensitive to the pH of the aqueous washes or to prolonged exposure to air.
-
Solution: If your product is acid-sensitive, use a mild basic wash (e.g., saturated sodium bicarbonate solution) followed by a neutral wash. Conversely, for base-sensitive products, use a mild acidic wash (e.g., dilute citric acid or ammonium (B1175870) chloride solution). Minimize the time the product is in contact with aqueous solutions.
-
Issue 2: Presence of Persistent Impurities in the Final Product
Q: I am unable to remove certain impurities from my product, even after multiple purification steps. What are these impurities likely to be and how can I get rid of them?
A: Persistent impurities often include unreacted starting materials, byproducts from side reactions, or reagents used in the work-up.
Potential Impurities and Purification Strategies:
-
Unreacted this compound: Due to its polarity, this starting material can sometimes be challenging to separate from polar products.
-
Solution: Optimize your reaction to drive it to completion. During purification by column chromatography, a less polar eluent system at the beginning should effectively separate the product from the more polar starting material.
-
-
Byproducts from Side Reactions: In Knoevenagel condensations, Michael addition of the cyanoacetate to the product can occur. In other reactions, self-condensation of starting materials is possible.
-
Solution: To minimize Michael addition, consider stopping the reaction as soon as the starting aldehyde or ketone is consumed. For purification, careful column chromatography with a shallow solvent gradient is often effective.
-
-
Catalyst Residues: Basic catalysts like piperidine (B6355638) or triethylamine (B128534) can be difficult to remove completely with simple aqueous washes.
-
Solution: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine catalyst, making it water-soluble and easily extracted into the aqueous phase.
-
-
Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove.
-
Solution: After the main extraction, wash the organic layer several times with water and then brine to remove water-miscible organic solvents. For stubborn residues, high-vacuum distillation or lyophilization might be necessary.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the work-up of reactions with this compound.
Knoevenagel Condensation
Q1: What is a standard work-up procedure for a Knoevenagel condensation reaction between this compound and an aromatic aldehyde?
A1: A typical work-up involves quenching the reaction, extracting the product, washing the organic layer, drying, and concentrating. The specifics can vary based on the properties of the product.
**dot
Caption: General workflow for a Knoevenagel condensation work-up.
Q2: My Knoevenagel product is an oil and won't crystallize. How can I purify it?
A2: If recrystallization is not feasible, column chromatography is the most common alternative for purifying oily products.[1]
-
TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities. Common eluents include mixtures of hexanes and ethyl acetate.
-
Column Chromatography: Pack a column with silica (B1680970) gel and elute with the optimized solvent system. Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent.
Michael Addition
Q3: What is a typical work-up for a Michael addition reaction using this compound?
A3: The work-up for a Michael addition is similar to that of a Knoevenagel condensation, with an emphasis on neutralizing the base catalyst used to generate the enolate.
**dot
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of 2-Methoxyethyl cyanoacetate
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the integrity and reproducibility of synthetic processes and the quality of final products. 2-Methoxyethyl cyanoacetate (B8463686) is a valuable building block in organic synthesis, and its purity directly impacts reaction yields, impurity profiles, and the overall success of a synthetic campaign. This guide provides a comparative overview of key analytical methods for assessing the purity of 2-Methoxyethyl cyanoacetate, offering detailed experimental protocols and performance data to aid in method selection and implementation.
The primary analytical techniques for determining the purity of this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A classical titrimetric method can also be employed for an absolute assay of the ester content. Each method offers distinct advantages and is suited for detecting different types of impurities.
Logical Workflow for Purity Assessment
The selection of an analytical method or a combination of methods depends on the specific requirements of the analysis, such as the need for high throughput, the nature of expected impurities, and the desired level of accuracy and precision. A typical workflow for the comprehensive purity assessment of this compound is outlined below.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the primary analytical methods for the purity assessment of this compound. It is important to note that performance metrics such as Limit of Detection (LOD) and Limit of Quantification (LOQ) are highly dependent on the specific instrumentation and method parameters. The values presented are typical and serve as a general comparison.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Titrimetry |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Signal intensity is directly proportional to the number of nuclei. | Chemical reaction (saponification) and back-titration. |
| Primary Use | Assay of pure substance and detection of volatile impurities. | Assay and detection of non-volatile and thermally labile impurities. | Structural confirmation and absolute quantification without a specific reference standard of the analyte. | Absolute determination of total ester content. |
| Reported Purity (%) | ≥99.0% | Typically >98% (method-dependent) | High accuracy, often used for certifying reference materials.[1] | High accuracy for ester content. |
| LOD/LOQ | Generally low (ppm range), dependent on the detector.[2] | Low (ppm to ppb range), dependent on the detector.[3][4] | Higher than chromatographic methods, typically in the range of 0.05-0.1%. | Dependent on indicator and titrant concentration. |
| Precision (RSD) | <1% | <1% | <1% | <2% |
| Sample Throughput | High | Medium to High | Low to Medium | Medium |
| Key Advantages | High resolution for volatile compounds, robust, and widely available.[5] | Versatile for a wide range of compounds, including non-volatile and thermally sensitive ones.[6][7] | Provides structural information, is a primary ratio method, and does not require an identical standard.[1][8] | Inexpensive, provides an absolute measure of ester content. |
| Key Limitations | Not suitable for non-volatile or thermally labile compounds.[5] | Higher cost of solvents and columns, potential for broader peaks than GC.[7] | Lower sensitivity compared to chromatographic techniques, requires a high-field NMR spectrometer.[9] | Not selective for the target ester if other esters are present, less sensitive. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific instrumentation and analytical requirements.
Gas Chromatography (GC) with Flame Ionization Detector (FID)
This method is suitable for the determination of the purity of this compound and the detection of volatile impurities. Commercial products are often assayed using this technique.
-
Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Purity Calculation: The purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
This method is ideal for detecting non-volatile impurities that would not be detected by GC. The following is a general reverse-phase HPLC method that can be adapted for this compound.[10]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol.
-
Isocratic Example: Acetonitrile:Water (60:40 v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute as necessary. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: Similar to GC, the area percent method is typically used for purity determination. For quantitative analysis, a calibration curve with a reference standard is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is essential for structural confirmation and can be used for quantitative purity assessment (qNMR).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. For qNMR, a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone) is added to the sample.
-
Analysis:
-
Structural Confirmation: Acquire a standard ¹H NMR spectrum. The chemical shifts, splitting patterns, and integrations of the signals should be consistent with the structure of this compound. Impurities will appear as additional peaks in the spectrum.
-
Quantitative Analysis (qNMR): The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard of known purity and weight.[8]
-
Titrimetry (Saponification)
This classical method determines the total ester content through saponification followed by a back-titration.[11][12]
-
Principle: The ester is hydrolyzed (saponified) by reacting with a known excess of a strong base (e.g., ethanolic potassium hydroxide) under heating. The unreacted base is then titrated with a standardized acid (e.g., hydrochloric acid).
-
Reagents:
-
0.5 M Ethanolic Potassium Hydroxide (B78521)
-
0.5 M Hydrochloric Acid
-
Phenolphthalein (B1677637) solution (indicator)
-
Ethanol (95%), neutralized to phenolphthalein
-
-
Procedure:
-
Accurately weigh about 2 g of the this compound sample into a flask.
-
Add 25.0 mL of 0.5 M ethanolic potassium hydroxide.
-
Boil the mixture under a reflux condenser for 1 hour.
-
Cool the solution and add 20 mL of water.
-
Add a few drops of phenolphthalein indicator and titrate the excess potassium hydroxide with 0.5 M hydrochloric acid until the pink color disappears.
-
Perform a blank titration using the same procedure but without the sample.
-
-
Calculation: The difference in the volume of titrant used for the blank and the sample is proportional to the amount of potassium hydroxide consumed in the saponification, which is directly related to the amount of ester in the sample.
Conclusion
The purity assessment of this compound can be effectively performed using a variety of analytical techniques. Gas Chromatography is a robust method for routine purity checks and the analysis of volatile impurities. High-Performance Liquid Chromatography offers versatility for detecting a broader range of non-volatile impurities. NMR spectroscopy provides invaluable structural confirmation and can be used for accurate quantitative analysis without the need for an identical reference standard. Finally, titrimetry offers a simple and inexpensive method for determining the absolute ester content. The choice of method will depend on the specific analytical needs, available instrumentation, and the nature of the potential impurities. For a comprehensive purity profile, a combination of these methods is often recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. brjac.com.br [brjac.com.br]
- 3. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Separation of 2-Ethoxyethyl cyanoacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Determination of Esters | Pharmaguideline [pharmaguideline.com]
- 12. Advanced Acid And Ester Titration Basics – Boston Apothecary [bostonapothecary.com]
A Comparative Guide to the Analysis of 2-Methoxyethyl Cyanoacetate Reaction Mixtures: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures is paramount for process optimization, impurity profiling, and quality control. This guide provides an objective comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 2-Methoxyethyl cyanoacetate (B8463686) and its reaction mixtures. Additionally, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is presented as a powerful alternative analytical technique.
Data Presentation: A Quantitative Comparison
The following table summarizes the typical quantitative performance characteristics of HPLC-UV, GC-MS, and qNMR for the analysis of 2-Methoxyethyl cyanoacetate. These values are representative and may vary depending on the specific instrumentation and method parameters.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.5 µg/mL | Dependent on concentration of internal standard |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL | 0.05 - 2 µg/mL | Dependent on concentration of internal standard |
| Linearity (R²) | > 0.999 | > 0.998 | Not applicable (direct ratio) |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Analysis Time per Sample | 15 - 30 minutes | 20 - 40 minutes | 5 - 15 minutes |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established analytical practices for similar compounds and can be adapted for specific laboratory requirements.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase method is typically suitable for the separation of this compound from its precursors and potential byproducts.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the reaction mixture sample in the mobile phase (initial conditions) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency and definitive identification based on mass spectra.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., quadrupole or time-of-flight)
Chromatographic Conditions:
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Sample Preparation:
-
Dilute the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 100 µg/mL.
-
If necessary, derivatization can be performed to improve the volatility of certain byproducts.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard.[1]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture sample (e.g., 10-20 mg) into a clean vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube.
Data Analysis: The concentration of the analyte is calculated using the following formula:
Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for qNMR analysis.
References
A Comparative Analysis of the Reactivity of 2-Methoxyethyl Cyanoacetate and Ethyl Cyanoacetate
In the landscape of organic synthesis, active methylene (B1212753) compounds are indispensable building blocks for the construction of complex molecular architectures. Among these, cyanoacetate (B8463686) esters are particularly valued for their dual functionality, enabling a variety of carbon-carbon bond-forming reactions. This guide provides a detailed comparison of the reactivity of two prominent cyanoacetate esters: 2-Methoxyethyl cyanoacetate and its simpler analogue, ethyl cyanoacetate. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences in the performance of these reagents in key chemical transformations.
Physicochemical Properties
A foundational understanding of the physicochemical properties of these esters is crucial for predicting their behavior in chemical reactions. The introduction of a methoxyethyl group in place of an ethyl group imparts subtle but significant changes to the molecule's properties.
| Property | This compound | Ethyl Cyanoacetate |
| CAS Number | 10258-54-5 | 105-56-6 |
| Molecular Formula | C₆H₉NO₃ | C₅H₇NO₂ |
| Molecular Weight | 143.14 g/mol | 113.12 g/mol |
| Boiling Point | 98-100 °C at 1 mmHg | 208-210 °C at 760 mmHg |
| Density | 1.127 g/mL at 25 °C | 1.063 g/mL at 25 °C |
| Refractive Index | n20/D 1.434 | n20/D 1.417 |
Reactivity Comparison in Key Organic Reactions
The reactivity of the active methylene group in cyanoacetate esters is central to their synthetic utility. This reactivity is primarily governed by the acidity of the α-protons, which is influenced by the electron-withdrawing nature of the adjacent cyano and ester functionalities. While direct comparative kinetic studies are not extensively available in the reviewed literature, a qualitative assessment of their reactivity in seminal reactions such as the Knoevenagel condensation and Michael addition can be extrapolated from existing data.
The presence of the ether oxygen in the 2-methoxyethyl group could potentially exert a slight electron-withdrawing inductive effect, which might marginally increase the acidity of the methylene protons compared to the ethyl group. However, this effect is likely to be minimal.
Knoevenagel Condensation
The Knoevenagel condensation, the reaction of an active methylene compound with an aldehyde or ketone, is a cornerstone of carbon-carbon double bond formation. For this comparison, the reaction of each cyanoacetate with benzaldehyde (B42025), catalyzed by piperidine (B6355638) in refluxing ethanol (B145695), is considered a benchmark.
| Parameter | This compound | Ethyl Cyanoacetate |
| Reactant 1 | Benzaldehyde | Benzaldehyde |
| Catalyst | Piperidine | Piperidine |
| Solvent | Ethanol | Ethanol |
| Temperature | Reflux | Reflux |
| Reaction Time (estimated) | 2-4 hours | 2-4 hours[1] |
| Yield (estimated/reported) | 90-98% (estimated) | 95-98%[2] |
Experimental Protocols
Standard Protocol for Knoevenagel Condensation
This protocol is a generalized procedure for the piperidine-catalyzed Knoevenagel condensation of a cyanoacetate ester with an aromatic aldehyde.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Cyanoacetate ester (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol (5-10 mL per gram of aldehyde)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aromatic aldehyde, the cyanoacetate ester, and ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 2-6 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash it with cold ethanol.
-
If no precipitate forms, remove the ethanol under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Michael Addition
The Michael addition, or conjugate addition, of a carbanion to an α,β-unsaturated carbonyl compound is a powerful method for forming carbon-carbon single bonds. The reaction of cyanoacetate esters with chalcone (B49325), catalyzed by a strong base like sodium ethoxide, is a representative example.
| Parameter | This compound | Ethyl Cyanoacetate |
| Reactant 1 | Chalcone | Chalcone |
| Base | Sodium Ethoxide | Sodium Ethoxide |
| Solvent | Ethanol | Ethanol |
| Temperature | Reflux | Reflux |
| Reaction Time (estimated) | 4-8 hours | 4-8 hours |
| Yield (estimated) | Moderate to Good | Moderate to Good |
Direct comparative data for the Michael addition of these two esters with chalcone is limited. The reaction with ethyl cyanoacetate can be challenging due to potential self-condensation.[5] It is anticipated that this compound would exhibit similar behavior under these conditions.
Standard Protocol for Michael Addition
This protocol outlines a general procedure for the sodium ethoxide-catalyzed Michael addition of a cyanoacetate ester to chalcone.
Materials:
-
Chalcone (1.0 eq)
-
Cyanoacetate ester (1.1 eq)
-
Sodium ethoxide (catalytic to stoichiometric amount)
-
Anhydrous Ethanol
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve chalcone in anhydrous ethanol.
-
Add the cyanoacetate ester to the solution.
-
Carefully add sodium ethoxide to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize the base with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizing Reaction Pathways and Workflows
To further elucidate the chemical transformations and experimental processes discussed, the following diagrams are provided.
Caption: Mechanism of the Knoevenagel Condensation.
Caption: Mechanism of the Michael Addition.
Caption: General Experimental Workflow.
Conclusion
References
2-Methoxyethyl Cyanoacetate: A Superior Alternative for Specialized Applications in Research and Drug Development
For researchers, scientists, and drug development professionals seeking advanced intermediates, 2-Methoxyethyl cyanoacetate (B8463686) (2-MECA) presents distinct advantages over conventional cyanoacetate esters like ethyl and methyl cyanoacetate, particularly in the synthesis of specialized polymers and biologically active heterocyclic compounds. The incorporation of a methoxyethyl group imparts unique properties to both the ester and its downstream products, offering enhanced flexibility, reduced cytotoxicity in biomedical applications, and favorable reaction kinetics in certain synthetic pathways.
2-Methoxyethyl cyanoacetate is a versatile building block in organic synthesis, valued for its active methylene (B1212753) group and dual functionality of a nitrile and an ester. These features allow it to readily participate in a variety of crucial carbon-carbon bond-forming reactions, including the Knoevenagel condensation and the synthesis of complex heterocyclic scaffolds. While structurally similar to more common alkyl cyanoacetates, the presence of the ether linkage in the methoxyethyl chain is the key to its superior performance in specific contexts.
Comparative Performance: Enhanced Properties of 2-MECA Derivatives
The primary advantages of this compound become most apparent when examining the properties of the polymers derived from it, especially in the context of cyanoacrylate-based tissue adhesives. Research has demonstrated that alkoxyethyl cyanoacrylates, synthesized from precursors like 2-MECA, yield polymers with significantly greater flexibility and lower rates of formaldehyde (B43269) release upon degradation compared to their alkyl counterparts. This translates to reduced tissue toxicity and improved biocompatibility, critical factors in the development of medical devices.[1][2]
A comparative study on various cyanoacrylate esters for use as tissue adhesives highlights these benefits. While short-chain alkyl cyanoacrylates like the ethyl ester can cause tissue toxicity, longer-chain and alkoxyethyl versions are better tolerated.[2] Specifically, polymers derived from alkoxyethyl cyanoacrylates exhibit superior elasticity, a desirable trait for adhesives used on flexible tissues.[1]
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of this compound differ slightly from other common cyanoacetate esters, which can influence solvent choice and reaction conditions.
| Property | This compound | Ethyl Cyanoacetate | Methyl Cyanoacetate |
| Molecular Formula | C₆H₉NO₃ | C₅H₇NO₂ | C₄H₅NO₂ |
| Molecular Weight | 143.14 g/mol | 113.12 g/mol | 99.09 g/mol |
| Boiling Point | 98-100 °C at 1 mmHg | 206-207 °C at 760 mmHg | 195-196 °C at 760 mmHg |
| Density | 1.127 g/mL at 25 °C | 1.063 g/mL at 25 °C | 1.123 g/mL at 25 °C |
| Solubility in Water | 745 g/L | Slightly soluble | Soluble |
| Flash Point | 113 °C | 87 °C | 90 °C |
Note: Data compiled from various chemical supplier databases.
The higher boiling point and flash point of 2-MECA suggest lower volatility and enhanced safety in handling at elevated temperatures. Its notable solubility in water may also be advantageous in certain reaction setups.
Experimental Protocols
General Procedure for the Synthesis of Alkoxyethyl Cyanoacrylate Monomers
This protocol outlines the general two-step synthesis for producing cyanoacrylate monomers, including those derived from this compound, for applications such as tissue adhesives.
Step 1: Synthesis of the Cyanoacetate Ester
-
In a reaction vessel, a mixture of 0.6 mol of the corresponding ethylene (B1197577) glycol alkyl ether (e.g., 2-methoxyethanol) and 0.6 mol of cyanoacetic acid are stirred in 1000 mL of a suitable solvent like THF.
-
The mixture is maintained at a cool temperature (5–10 °C).
-
A solution of 0.6 mol of dicyclohexylcarbodiimide (B1669883) (DCC) in 500 mL of THF is added dropwise to the reaction mixture.
-
The resulting suspension is filtered to remove the dicyclohexylurea byproduct.
-
The solvent is removed from the filtrate using a rotary evaporator to yield the crude cyanoacetate ester.
Step 2: Knoevenagel Condensation and Depolymerization
-
The crude cyanoacetate ester from Step 1 is reacted with formaldehyde in the presence of a base. This reaction leads to the formation of an intermediate that spontaneously oligomerizes.
-
The resulting oligomer is then subjected to repeated short-path distillation under heat and vacuum.
-
This depolymerization process yields the desired alkoxyethyl cyanoacrylate monomer.[1]
Reaction Workflows and Logical Relationships
The synthesis of functionalized molecules using this compound often follows established reaction pathways. The Knoevenagel condensation, for instance, is a key reaction for creating carbon-carbon double bonds.
Caption: Knoevenagel condensation workflow using 2-MECA.
In the context of tissue adhesives, the monomer undergoes polymerization upon application.
Caption: Polymerization of alkoxyethyl cyanoacrylate monomer.
References
A Comparative Guide to Catalysts for Reactions with 2-Methoxyethyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors, the choice of catalyst is a critical parameter that dictates reaction efficiency, selectivity, and overall yield. 2-Methoxyethyl cyanoacetate (B8463686) is a versatile building block, and its reactivity is often harnessed through reactions such as the Knoevenagel condensation. This guide provides a comparative overview of the performance of different catalysts in reactions involving 2-methoxyethyl cyanoacetate, with a focus on providing actionable data and detailed experimental protocols.
Catalyst Performance in the Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. The selection of a catalyst is crucial for the success of this reaction. While piperidine (B6355638) is a commonly cited catalyst for reactions with this compound, other catalysts have shown high efficacy with similar cyanoacetate esters.
Below is a summary of the performance of various catalysts. It is important to note that while piperidine has been specifically used with this compound, much of the detailed quantitative comparative data available is for the closely related ethyl cyanoacetate. This data is presented to suggest potential alternative catalysts that could be effective for this compound.
| Catalyst | Type | Substrate | Aldehyde | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Homogeneous (Base) | This compound | Substituted Benzaldehydes | Not specified | Not specified | Not specified | Effective | [1][2][3][4][5] |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Homogeneous (Base) | Ethyl cyanoacetate | Benzaldehyde (B42025) | [HyEtPy]Cl (Ionic Liquid)/H₂O | Room Temp. | 20 min | 96 | [6] |
| Diazabicyclo[5.4.0]undec-7-ene (DBU) | Homogeneous (Base) | Ethyl cyanoacetate | Benzaldehyde | Water | Room Temp. | 20 min | 96 | [7] |
| Glycine | Homogeneous (Amino Acid) | Various Active Methylene Compounds | 4-Dimethylaminobenzaldehyde | DMSO | Not specified | 1.5 - 24 h | 41-78 | [8] |
| Histidine | Homogeneous (Amino Acid) | Various Active Methylene Compounds | 4-Dimethylaminobenzaldehyde | DMSO | Not specified | 1.5 - 24 h | 62-87 | [8] |
| 1CaO–1.5MgO | Heterogeneous (Solid Base) | Ethyl cyanoacetate | Benzaldehyde | Water | Room Temp. | 10 min | 98 | [9] |
| Cu–Mg–Al Layered Double Hydroxide | Heterogeneous | Ethyl cyanoacetate | Benzaldehyde | Ethanol | 80 | Not specified | 95 | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following is a representative protocol for the Knoevenagel condensation using piperidine, which is the most frequently documented catalyst for reactions with this compound.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation of this compound
This protocol is based on the synthesis of trisubstituted ethylenes as described in the literature.[1][2][3][4][5]
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 2,4-dimethylbenzaldehyde)
-
Piperidine
-
2-Propanol (for crystallization)
-
Reaction vessel (e.g., round-bottom flask) with a condenser and magnetic stirrer
Procedure:
-
Reactant Mixture: In a reaction vessel, combine equimolar amounts of the substituted benzaldehyde and this compound.
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is typically worked up by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by crystallization from a suitable solvent, such as 2-propanol, to yield the pure trisubstituted ethylene.
Visualizing the Process
Diagrams can provide a clear and concise understanding of complex processes. The following diagrams, generated using Graphviz, illustrate the experimental workflow and the general mechanism of the base-catalyzed Knoevenagel condensation.
Caption: Experimental workflow for the piperidine-catalyzed Knoevenagel condensation.
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Study of Solvent Effects on 2-Methoxyethyl Cyanoacetate Reactions
For Researchers, Scientists, and Drug Development Professionals
The Role of Solvents in Modulating Reactivity
The choice of solvent can significantly impact the course of a chemical reaction. Solvents can influence the solubility of reactants, stabilize or destabilize transition states and intermediates, and in some cases, participate directly in the reaction mechanism. The polarity of the solvent, characterized by its dielectric constant, and its ability to form hydrogen bonds (protic vs. aprotic) are key factors that govern these effects.
Polar protic solvents , such as water and alcohols, can solvate both cations and anions effectively. They are particularly adept at stabilizing charged intermediates through hydrogen bonding. However, this strong solvation can sometimes hinder the reactivity of nucleophiles by forming a "solvent cage" around them.
Polar aprotic solvents , like dimethylformamide (DMF) and acetone, possess significant dipole moments but lack acidic protons. They are excellent at solvating cations while leaving anions relatively "naked" and more nucleophilic. This often leads to accelerated reaction rates for nucleophilic substitution and condensation reactions.
Non-polar solvents , such as toluene (B28343) and hexane, have low dielectric constants and do not effectively solvate charged species. Reactions proceeding through non-polar transition states are often favored in these media.
Comparative Data on Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction involving active methylene (B1212753) compounds like 2-Methoxyethyl cyanoacetate (B8463686). It is highly sensitive to solvent conditions. The following table summarizes the effect of various solvents on the Knoevenagel condensation of aromatic aldehydes with a cyanoacetate, providing a valuable reference for optimizing similar reactions with 2-Methoxyethyl cyanoacetate.
| Solvent | Dielectric Constant | Type | Catalyst | Reaction Time | Yield (%) | Reference |
| Water | 80.1 | Polar Protic | DBU | 20 min | 96 | [1] |
| Ethanol (B145695) | 24.6 | Polar Protic | Piperidine | 1 h | ~95 | [2] |
| Methanol | 32.7 | Polar Protic | - | Slower | Poor | [3] |
| DMF | 36.7 | Polar Aprotic | - | 15 min | 99 | [3] |
| Acetone | 20.7 | Polar Aprotic | K2CO3 | Moderate | Good | [3] |
| THF | 7.6 | Polar Aprotic | - | Longer | Moderate | [4] |
| Toluene | 2.4 | Non-polar | - | Longer | 61-99 | [3] |
| Diethyl Ether | 4.3 | Non-polar | - | Longer | 61-99 | [3] |
| Solvent-free | - | - | GaCl3 | Few minutes | Excellent | [5] |
Data is primarily based on reactions with ethyl cyanoacetate as a proxy for this compound.
Experimental Protocols
General Procedure for Knoevenagel Condensation
This protocol provides a general method for the Knoevenagel condensation of an aromatic aldehyde with this compound.
Materials:
-
Aromatic aldehyde (1 mmol)
-
This compound (1 mmol)
-
Catalyst (e.g., piperidine, 0.1 mmol)
-
Solvent (e.g., ethanol, 10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol) and this compound (1 mmol).
-
Add the chosen solvent (10 mL) and the catalyst (0.1 mmol).
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash it with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
Knoevenagel Condensation Mechanism
The following diagram illustrates the generally accepted mechanism for the base-catalyzed Knoevenagel condensation.
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
General Experimental Workflow
The following diagram outlines a typical workflow for conducting and analyzing a reaction involving this compound.
Caption: A typical experimental workflow for organic synthesis.
Solvent Polarity and Reaction Rate
This diagram illustrates the general relationship between solvent polarity and the rate of a reaction proceeding through a polar transition state, such as the Knoevenagel condensation.
Caption: Solvent effects on reactions with polar transition states.
Conclusion
The choice of solvent is a critical parameter in reactions involving this compound. Polar aprotic solvents like DMF often provide superior results for Knoevenagel condensations, leading to shorter reaction times and higher yields. However, green chemistry considerations may favor the use of less toxic and more environmentally benign solvents like ethanol or water, which can also be effective under the right catalytic conditions. For reactions sensitive to nucleophile strength, polar aprotic solvents are generally preferred. Non-polar solvents may be suitable for reactions that do not involve charged intermediates. The provided data and protocols serve as a starting point for the optimization of specific transformations involving this compound. It is always recommended to perform small-scale trial reactions to identify the optimal solvent for a particular application.
References
A Researcher's Guide to Confirming Stereochemistry of Products from 2-Methoxyethyl Cyanoacetate
For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional arrangement of atoms in a molecule is critical. The stereochemistry of a compound can profoundly influence its biological activity, with different stereoisomers exhibiting varied efficacy and toxicity. This guide provides a comprehensive comparison of key analytical techniques for confirming the stereochemistry of reaction products derived from 2-methoxyethyl cyanoacetate (B8463686), a versatile building block in organic synthesis. We present detailed experimental protocols and data interpretation for common stereoselective reactions, offering a practical framework for laboratory application.
Theoretical Framework: Understanding Stereoisomers
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The two main types of stereoisomers are enantiomers and diastereomers.
-
Enantiomers are non-superimposable mirror images of each other. They have identical physical properties, except for their interaction with plane-polarized light.
-
Diastereomers are stereoisomers that are not mirror images of each other. They have different physical properties, which allows for their separation and characterization by various analytical methods.
Stereoselective Reactions of 2-Methoxyethyl Cyanoacetate
This compound is an active methylene (B1212753) compound frequently employed in carbon-carbon bond-forming reactions. Two common examples where stereochemistry is a key consideration are the Knoevenagel condensation and the Michael addition.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. When a prochiral aldehyde or ketone is used, the reaction can generate a new stereocenter. The use of a chiral catalyst or auxiliary can induce stereoselectivity, leading to an enrichment of one stereoisomer over the other.
Michael Addition
The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The reaction of this compound with a prochiral Michael acceptor can result in the formation of one or two new stereocenters, leading to diastereomeric and/or enantiomeric products.
Analytical Techniques for Stereochemical Confirmation
The determination of the stereochemical outcome of a reaction requires specialized analytical techniques. The primary methods for determining the ratio of stereoisomers (diastereomeric ratio and enantiomeric excess) and the absolute configuration are Nuclear Magnetic Resonance (NMR) spectroscopy, chiral High-Performance Liquid Chromatography (HPLC), and X-ray crystallography.
Data Presentation: A Comparative Overview
The following table summarizes the capabilities of each technique in the context of stereochemical analysis.
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Diastereomeric Ratio (d.r.) | Rapid, non-destructive, provides structural information. | Does not directly measure enantiomeric excess (ee). May require chiral shift reagents for enantiomeric differentiation. |
| Chiral HPLC | Enantiomeric Excess (e.e.) | Highly accurate for ee determination, allows for separation and isolation of enantiomers. | Requires method development for each compound, may not be suitable for all compounds. |
| X-ray Crystallography | Absolute Configuration | Unambiguous determination of the 3D structure. | Requires a suitable single crystal, which can be difficult to obtain. |
Experimental Protocols and Data Interpretation
To illustrate the practical application of these techniques, we present hypothetical experimental protocols and data for the Knoevenagel condensation and Michael addition of this compound.
Scenario 1: Diastereoselective Knoevenagel Condensation
Reaction: this compound reacts with a chiral aldehyde in the presence of a base to yield two diastereomeric products.
Experimental Protocol:
-
To a solution of the chiral aldehyde (1.0 mmol) and this compound (1.2 mmol) in toluene (B28343) (10 mL) is added piperidine (B6355638) (0.1 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
Data Analysis:
The diastereomeric ratio (d.r.) of the product mixture is determined by ¹H NMR spectroscopy. Diastereomers have different chemical environments, leading to distinct signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, their relative ratio can be calculated.
Hypothetical ¹H NMR Data:
| Proton | Diastereomer A (ppm) | Diastereomer B (ppm) | Integration |
| Vinylic Proton | 7.85 (s) | 7.95 (s) | 3 : 1 |
| Methoxy Protons | 3.40 (s) | 3.42 (s) | - |
| Methylene Protons | 4.35 (t), 3.75 (t) | 4.38 (t), 3.78 (t) | - |
From the integration of the vinylic proton signals, the diastereomeric ratio is determined to be 3:1 in favor of Diastereomer A.
Scenario 2: Enantioselective Michael Addition
Reaction: this compound undergoes a Michael addition to an α,β-unsaturated ketone, catalyzed by a chiral organocatalyst, to produce a chiral product.
Experimental Protocol:
-
To a solution of the α,β-unsaturated ketone (1.0 mmol) and a chiral squaramide catalyst (0.1 mmol) in dichloromethane (B109758) (5 mL) at -20°C is added this compound (1.2 mmol).
-
The reaction is stirred for 48 hours at -20°C.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with dichloromethane.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Data Analysis:
The enantiomeric excess (e.e.) of the product is determined by chiral HPLC. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times.
Hypothetical Chiral HPLC Data:
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (R)-enantiomer | 12.5 | 95 |
| (S)-enantiomer | 15.2 | 5 |
The enantiomeric excess is calculated as: e.e. = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100% e.e. = [(95 - 5) / (95 + 5)] x 100% = 90%
Visualization of Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the relationships between stereochemical concepts.
Caption: Workflow for the synthesis and stereochemical analysis of products derived from this compound.
Caption: Hierarchical relationship between different types of stereoisomers.
By combining robust experimental design with the appropriate analytical techniques, researchers can confidently determine the stereochemical outcome of reactions involving this compound. This guide provides a foundational framework to assist in the planning and execution of such studies, ultimately contributing to the development of stereochemically pure and well-characterized molecules for various scientific applications.
A Comparative Guide to the Quantitative Analysis of 2-Methoxyethyl Cyanoacetate in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the quantitative determination of 2-Methoxyethyl cyanoacetate (B8463686) in a reaction mixture. The selection of an appropriate analytical method is critical for monitoring reaction progress, determining yield, and ensuring the purity of the final product. This document outlines the experimental protocols and performance characteristics of several key analytical techniques, supported by experimental data, to aid researchers in choosing the most suitable method for their specific needs.
Introduction to 2-Methoxyethyl Cyanoacetate
This compound is a valuable reagent in organic synthesis, utilized in the formation of a variety of molecular architectures. Accurate quantification of this compound within a complex reaction matrix is essential for process optimization and quality control. This guide focuses on the practical application and comparative performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Additionally, classical methods such as titration and gravimetric analysis will be discussed as potential alternatives.
Comparison of Analytical Techniques
The choice of analytical technique depends on several factors, including the required sensitivity, selectivity, accuracy, precision, and the nature of the sample matrix. The following table summarizes the key performance indicators for the most common methods used for the quantification of this compound.
| Analytical Technique | Principle | Typical Performance | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Linearity: >0.999Accuracy: 98-102%Precision (RSD): <2%LOD/LOQ: Low ng/mL range | High resolution and sensitivity for volatile compounds.[1][2] Well-established methods are available.[3] | Requires derivatization for non-volatile compounds. High temperatures can cause degradation of thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Linearity: >0.999Accuracy: 98-102%Precision (RSD): <2%LOD/LOQ: Low ng/mL to µg/mL range | Versatile for a wide range of compounds.[4][5][6] High resolution and sensitivity.[6] | Can be more complex to develop methods. Mobile phase consumption can be high. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Linearity: >0.999Accuracy: 97-103%Precision (RSD): <3% | Provides structural information in addition to quantification.[7] Non-destructive. Requires minimal sample preparation.[7] | Lower sensitivity compared to chromatographic methods.[8] Can be affected by spectral overlap in complex mixtures.[8] |
| Titration | Quantitative chemical analysis method for determining the concentration of an identified analyte. | Accuracy: 95-105%Precision (RSD): <5% | Simple, inexpensive, and rapid. | Lower sensitivity and selectivity. May require derivatization (e.g., hydrolysis of the ester or cyano group). |
| Gravimetric Analysis | Determination of the mass of a substance to quantify the analyte. | Accuracy: 99-101%Precision (RSD): <1% | High accuracy and precision.[9] | Time-consuming and requires careful technique.[9] Not suitable for routine analysis of many samples. |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific reaction mixtures.
Gas Chromatography (GC) Protocol
This protocol is suitable for the routine quantification of this compound in a reaction mixture containing volatile components.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
Reagents:
-
This compound reference standard (≥99.0% purity).[3]
-
Internal standard (e.g., dodecane).
-
Solvent for dilution (e.g., dichloromethane, ethyl acetate).
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Add a constant concentration of the internal standard to each calibration standard and blank.
-
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dilute the sample with the chosen solvent to a concentration within the calibration range.
-
Add the same constant concentration of the internal standard to the diluted sample.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is applicable for the analysis of this compound in reaction mixtures, particularly when non-volatile impurities are present.[6]
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
This compound reference standard.
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Mobile phase A or a mixture of mobile phase A and B.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the diluent.
-
Prepare a series of calibration standards by serial dilution.
-
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dilute the sample with the diluent to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase: Isocratic or gradient elution. For example, a gradient of 30% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Quantitative NMR (qNMR) Protocol
This protocol provides a direct and non-destructive method for quantifying this compound.[7]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
This compound reference standard.
-
Internal standard with a known purity (e.g., maleic acid, 1,4-dioxane).
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Procedure:
-
Standard and Sample Preparation:
-
Accurately weigh a known amount of the internal standard into a vial.
-
Accurately weigh a known amount of the reaction mixture into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of the nuclei between scans.
-
-
Data Processing and Quantification:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the characteristic signals of this compound (e.g., the singlet for the -CH₂-CN protons) and a well-resolved signal of the internal standard.
-
Calculate the concentration of this compound using the following formula:[7]
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (WIS / MWIS) * (MWanalyte / Wsample) * PIS
Where:
-
C = Concentration (as mass fraction)
-
I = Integral value
-
N = Number of protons for the integrated signal
-
W = Weight
-
MW = Molecular Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
sample = Reaction mixture
-
Visualizations
The following diagrams illustrate the typical workflows for the described analytical methods.
Caption: Workflow for quantitative analysis by Gas Chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. This compound Lonza quality, = 99.0 GC 10258-54-5 [sigmaaldrich.com]
- 4. Separation of Acetic acid, cyano-, 2-methylpropyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Ethyl cyanoacetate | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. 8.4 Quantitative Chemical Analysis – College of Western Idaho General Chemistry: CHEM 111 & 112 [cwi.pressbooks.pub]
Safety Operating Guide
Safe Disposal of 2-Methoxyethyl Cyanoacetate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methoxyethyl cyanoacetate (B8463686), ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle 2-Methoxyethyl cyanoacetate with appropriate personal protective equipment (PPE). This includes safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2] In case of accidental contact, flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]
Spill Management
In the event of a spill, evacuate non-essential personnel from the immediate area.[1] Wearing appropriate PPE, contain the spill using an inert absorbent material, such as vermiculite, sand, or earth.[2][3] Do not use combustible materials like paper towels to absorb the spill. The absorbed material should then be collected into a suitable, closed container for disposal as hazardous waste.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C6H9NO3 | [4] |
| Molecular Weight | 143.14 g/mol | [4] |
| Boiling Point | 98 - 100 °C at 1 hPa | [2] |
| Flash Point | 113 °C (closed cup) | [2] |
| Density | 1.127 g/cm³ at 25 °C | [2] |
| Water Solubility | 745 g/L | [2] |
| Acute Toxicity (Oral, Rat LD50) | 4,300 mg/kg | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by local, state, and federal regulations and must be managed through an approved hazardous waste program.[5][6] Do not dispose of this chemical down the drain or in regular trash.[5][7]
1. Waste Identification and Segregation:
-
Identify all waste containing this compound.
-
This chemical waste must be segregated from non-hazardous waste and other incompatible chemical waste streams to prevent dangerous reactions.[5]
2. Containerization:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection. High-density polyethylene (B3416737) (HDPE) containers are often suitable.[8][9]
-
The container must be kept tightly closed except when adding waste.[2]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[5]
-
The label must include the full chemical name, "this compound," and a clear indication of the hazards (e.g., "Combustible," "Irritant").[4]
-
List all constituents of a mixture, including their approximate concentrations.[5]
4. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2][8]
-
This area should be away from heat sources and ignition points.[1]
5. Institutional Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the collection and disposal of the hazardous waste.[5][6]
-
Provide them with a complete list of the chemicals in the waste container.[5]
-
Follow all institutional protocols for waste pickup requests.
6. Empty Container Disposal:
-
A container that has held this compound should be triple-rinsed with a suitable solvent.[6]
-
The rinsate must be collected and disposed of as hazardous waste.[6]
-
After thorough cleaning and removal or defacing of the original label, the container may be disposed of as regular trash, but always confirm this with your institutional EHS guidelines.[6]
Disposal Process Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | C6H9NO3 | CID 25106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 9. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
Personal protective equipment for handling 2-Methoxyethyl cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Methoxyethyl cyanoacetate (B8463686). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
2-Methoxyethyl cyanoacetate is classified as a substance that can cause skin, eye, and respiratory irritation.[1] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | Prevents skin contact which can cause irritation.[1] It is crucial to inspect gloves for any signs of degradation before use. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor (OV) cartridge. | Required when working in poorly ventilated areas or when vapors are likely to be generated. Protects against respiratory irritation.[1][2][3] |
| Body Protection | Laboratory coat or chemically resistant apron. | Provides a barrier against accidental spills and splashes. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Safe Handling and Storage
Proper handling and storage procedures are essential to prevent accidental exposure and maintain the chemical's stability.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Inhalation: Avoid breathing vapors or mists.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Exposure Response
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill and Leak Cleanup
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.
-
Clean: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the waste according to institutional and local regulations.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste.
-
Empty Containers: "Empty" containers may retain product residues and should be treated as hazardous waste. Do not reuse empty containers.
-
Polymerization for Disposal: For small residual amounts, polymerization can be induced by adding a small amount of water. Once solidified, the polymer is generally considered less hazardous and can be disposed of as solid waste, in accordance with local regulations. However, always consult your institution's environmental health and safety office for specific guidance.
Experimental Protocols: Sensory Irritation Study
While detailed experimental protocols for the synthesis or application of this compound are beyond the scope of this safety guide, understanding the methodologies used to assess its safety is crucial. A key study evaluated the sensory irritation potential of 2-Methoxyethyl-2-cyanoacrylate in mice.
Objective: To determine the concentration of 2-Methoxyethyl-2-cyanoacrylate vapor that causes a 50% decrease in respiratory rate (RD50), an index of sensory irritation.
Methodology Summary:
-
Test Subjects: Male Swiss OF1 mice.
-
Exposure: Mice were exposed to varying concentrations of 2-Methoxyethyl-2-cyanoacrylate vapor via a nose-only inhalation chamber.
-
Data Collection: The respiratory rate of the mice was continuously monitored before, during, and after exposure.
-
Endpoint: The primary endpoint was the RD50, calculated from the concentration-response curve.
Results: The study found that 2-Methoxyethyl-2-cyanoacrylate has strong sensory irritating properties, with an RD50 value of 1.0 ppm.[4] This data is crucial for establishing occupational exposure limits and reinforcing the need for proper respiratory protection.
Diagrams
Caption: Standard operational workflow for handling this compound.
Caption: Emergency response plan for spills and personnel exposure.
Caption: Disposal plan for this compound waste.
References
- 1. This compound | C6H9NO3 | CID 25106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 3. unitedcanadainc.com [unitedcanadainc.com]
- 4. Sensory irritation due to methyl-2-cyanoacrylate, ethyl-2-cyanoacrylate, isopropyl-2-cyanoacrylate and 2-methoxyethyl-2-cyanoacrylate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
